molecular formula C8H8Cl2OS B021172 3,5-Dichlorophenyl thioethanol CAS No. 101079-86-1

3,5-Dichlorophenyl thioethanol

Cat. No.: B021172
CAS No.: 101079-86-1
M. Wt: 223.12 g/mol
InChI Key: UVVZHCXFLPWEMD-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl thioethanol is a useful research compound. Its molecular formula is C8H8Cl2OS and its molecular weight is 223.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZHCXFLPWEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374221
Record name 3,5-Dichlorophenyl thioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-86-1
Record name 3,5-Dichlorophenyl thioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichlorophenyl thioethanol, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 3,5-dichlorobenzenethiol, followed by its subsequent S-alkylation to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound, also known as 2-((3,5-dichlorophenyl)thio)ethan-1-ol, is most effectively achieved through a two-step sequence. The first step involves the reduction of a suitable precursor to form 3,5-dichlorobenzenethiol. A reliable and scalable method for this transformation is the reduction of 3,5-dichlorobenzenesulfonyl chloride.

The second step is the S-alkylation of the resulting 3,5-dichlorobenzenethiol with a two-carbon electrophile. A common and efficient method for this is the reaction with 2-chloroethanol under basic conditions, which proceeds via a mechanism analogous to the Williamson ether synthesis to form the desired thioether.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3,5-Dichlorobenzenethiol cluster_step2 Step 2: Synthesis of this compound A 3,5-Dichlorobenzenesulfonyl Chloride B 3,5-Dichlorobenzenethiol A->B Reduction (e.g., Zn/H2SO4) C 3,5-Dichlorobenzenethiol D 2-Chloroethanol E 3,5-Dichlorophenyl thioethanol C->E C->E S-Alkylation (Base, Solvent) D->E

Figure 1: Overall synthesis pathway for this compound.

Physicochemical Data

A summary of the key physicochemical properties of the precursor and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,5-Dichlorobenzenethiol17231-94-6C₆H₄Cl₂S179.0762-65[1][2][3]270-272
This compound101079-86-1C₈H₈Cl₂OS223.12Not available160 (at 20 Torr)[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are based on established and reliable methodologies for similar transformations.

Step 1: Synthesis of 3,5-Dichlorobenzenethiol

This procedure is adapted from a general method for the reduction of arylsulfonyl chlorides published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5]

Step1_Workflow start Start flask Prepare H2SO4/ice mixture in a flask start->flask add_sulfonyl Slowly add 3,5-dichlorobenzenesulfonyl chloride with stirring flask->add_sulfonyl add_zinc Add zinc dust portion-wise, maintaining low temperature add_sulfonyl->add_zinc stir_cold Stir the mixture at low temperature add_zinc->stir_cold warm_reflux Warm to room temperature and then heat to reflux stir_cold->warm_reflux steam_distill Perform steam distillation to isolate the product warm_reflux->steam_distill separate_dry Separate the organic layer and dry steam_distill->separate_dry distill_purify Distill under reduced pressure for purification separate_dry->distill_purify end End distill_purify->end

Figure 2: Experimental workflow for the synthesis of 3,5-Dichlorobenzenethiol.

Materials and Reagents:

  • 3,5-Dichlorobenzenesulfonyl chloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Zinc dust

  • Ice

  • Calcium chloride (for drying)

Procedure:

  • In a large round-bottomed flask equipped with a mechanical stirrer and set in an ice-salt bath, carefully prepare a mixture of cracked ice and concentrated sulfuric acid.

  • With vigorous stirring, slowly add 3,5-dichlorobenzenesulfonyl chloride to the cold acid mixture. It is crucial to maintain a low temperature (between -5 to 0 °C) during this addition to ensure the sulfonyl chloride is finely divided.[5]

  • Once the addition is complete, add zinc dust in small portions, ensuring the temperature does not rise above 0 °C.[5]

  • After all the zinc has been added, continue stirring the mixture in the ice bath for an additional 1-1.5 hours.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to boiling under reflux with continued stirring. The heating is continued until the solution becomes clear, which may take several hours.

  • Isolate the crude 3,5-dichlorobenzenethiol by steam distillation.

  • Separate the organic layer from the distillate, dry it with anhydrous calcium chloride, and purify by vacuum distillation.

Expected Yield: Based on analogous reactions, a yield of over 90% can be anticipated.[5]

Step 2: Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis, a widely used and reliable method for forming ether and thioether linkages.[6]

Step2_Workflow start Start dissolve_thiol Dissolve 3,5-dichlorobenzenethiol in a suitable solvent start->dissolve_thiol add_base Add a base (e.g., NaOH or K2CO3) to form the thiophenolate dissolve_thiol->add_base add_chloroethanol Add 2-chloroethanol to the reaction mixture add_base->add_chloroethanol heat_reflux Heat the mixture to reflux and monitor the reaction add_chloroethanol->heat_reflux workup Cool the mixture and perform an aqueous workup heat_reflux->workup extract Extract the product with an organic solvent workup->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure extract->dry_concentrate purify Purify the crude product (e.g., by column chromatography or distillation) dry_concentrate->purify end End purify->end

Figure 3: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

  • 3,5-Dichlorobenzenethiol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzenethiol in a suitable solvent such as ethanol or DMF.

  • Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir for a short period to form the sodium or potassium salt of the thiophenol.

  • To this mixture, add a slight excess (e.g., 1.1 equivalents) of 2-chloroethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for analogous S-alkylation reactions of thiophenols are typically in the range of 80-95%.[6]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the reduction of 3,5-dichlorobenzenesulfonyl chloride to 3,5-dichlorobenzenethiol, followed by S-alkylation with 2-chloroethanol. The provided experimental protocols, based on well-established and analogous chemical transformations, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. Researchers, scientists, and drug development professionals can utilize this guide to produce this compound for further investigation and application in their respective fields.

References

"3,5-Dichlorophenyl thioethanol" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenyl thioethanol, with the CAS number 101079-86-1, is a chlorinated aromatic thioether. This class of compounds is of interest in various fields, including organic synthesis and materials science. Its structure, featuring a dichlorinated phenyl ring attached to a thioethanol moiety, provides a platform for further chemical modifications. This guide provides a comprehensive overview of the known chemical properties and structure of this compound, along with likely experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

The chemical structure of this compound consists of a 3,5-dichlorinated benzene ring linked via a sulfur atom to an ethanol group.

Chemical Structure Diagram

G cluster_0 Pathway 1: Nucleophilic Substitution cluster_1 Pathway 2: Epoxide Ring-Opening A1 3,5-Dichlorothiophenol + 2-Haloethanol B1 Base Addition (e.g., NaOH, K₂CO₃) A1->B1 C1 Reaction at Reflux B1->C1 D1 Workup & Purification C1->D1 E1 This compound D1->E1 A2 3,5-Dichlorothiophenol + Ethylene Oxide B2 Optional Catalyst (Base or Lewis Acid) A2->B2 C2 Reaction at Low Temp B2->C2 D2 Workup & Purification C2->D2 E2 This compound D2->E2

The Biological Activity of 3,5-Dichlorophenyl thioethanol: A Review of Limited Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Biological Activities

The existing information suggests that 3,5-Dichlorophenyl thioethanol has been investigated for several biological applications:

  • Antimicrobial and Antifungal Properties: The compound has been studied for its potential to inhibit the growth of microbes and fungi.[1] However, specific details regarding the spectrum of activity, minimum inhibitory concentrations (MICs), or the mechanism by which it exerts these effects are not specified in the available literature.

  • Pesticidal Use: this compound is also noted for its use as a pesticide to control insects and other pests.[1] The specific targets and the biochemical mechanism of its pesticidal action have not been publicly detailed.[1]

Physicochemical Properties

A summary of the basic chemical information for this compound is provided below.

PropertyValue
CAS Number 101079-86-1
Molecular Formula C₈H₈Cl₂OS
Molecular Weight 223.12 g/mol
Appearance White solid
Solubility Sparingly soluble in water

Comparative Context with Similar Compounds

To provide some context, it is useful to compare this compound to a structurally similar compound, 2-(3,5-Dichlorophenyl)ethanol. This related molecule is also a subject of research for its potential biological activities and is used as an intermediate in chemical synthesis.[2] The primary structural difference is the substitution of the sulfur atom in the thioethanol moiety with an oxygen atom to form an ethanol group.[2] Such atomic substitutions can significantly alter the biological and toxicological properties of a compound. While research on 2-(3,5-Dichlorophenyl)ethanol is also ongoing, detailed mechanisms of action and its interaction with specific molecular targets and pathways are still being elucidated.[2]

Limitations and Future Directions

The information available on the biological activity of this compound is currently limited and lacks the depth required for a comprehensive technical guide. There is a clear absence of publicly accessible:

  • Quantitative Data: No specific data such as IC₅₀, EC₅₀, or MIC values are available to quantify its biological effects.

  • Detailed Experimental Protocols: The methodologies used to assess its antimicrobial, antifungal, or pesticidal activities have not been published in detail.

  • Mechanism of Action and Signaling Pathways: There is no information on the specific biochemical pathways or molecular targets that this compound interacts with to produce its biological effects.

Further research is necessary to explore the full range of applications and potential uses for this compound.[1] Future studies should aim to elucidate its mechanism of action, identify its molecular targets, and provide quantitative data on its biological activities. This foundational knowledge would be crucial for any potential development in the pharmaceutical or agrochemical industries.

Conclusion

References

Spectroscopic data for "3,5-Dichlorophenyl thioethanol" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 3,5-Dichlorophenyl thioethanol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound based on its chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.2-7.3Doublet (d)2HH-2, H-6 (Aromatic)
~7.1Triplet (t)1HH-4 (Aromatic)
~3.8Triplet (t)2H-S-CH₂ -CH₂-OH
~2.9Triplet (t)2H-S-CH₂-CH₂ -OH
~2.0Singlet (s)1H-OH

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm) [1][2]

Chemical Shift (δ) (ppm)Assignment
~140C-1 (Aromatic, C-S)
~135C-3, C-5 (Aromatic, C-Cl)
~128C-4 (Aromatic, C-H)
~126C-2, C-6 (Aromatic, C-H)
~60-CH₂-OH
~38-S- CH₂-
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands [3][4][5][6]

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3550 - 3200Strong, BroadO-H Stretch (Alcohol)
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch
1580 - 1450Medium to StrongAromatic C=C Bending
1260 - 1000StrongC-O Stretch (Alcohol)
850 - 750StrongC-Cl Stretch
700 - 600MediumC-S Stretch
Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI) [7][8][9][10][11]

m/zProposed Fragment
222/224/226[M]⁺ (Molecular Ion)
177/179/181[M - CH₂CH₂OH]⁺
143/145[M - SCH₂CH₂OH]⁺
61[CH₂CH₂OH]⁺
45[CH₂OH]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Sample Preparation[12][13][14][15][16]
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shifts to 0.00 ppm.

  • Data Acquisition: The sample is then placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy[17][18][19][20][21]
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using a built-in press to ensure good contact between the sample and the crystal.

  • Data Collection: The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[22][23][24][25][26]
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12]

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 3,5-Dichlorophenyl thioethanol NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Potential Applications of 3,5-Dichlorophenyl Thioethanol in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential medicinal chemistry applications of 3,5-Dichlorophenyl thioethanol. It is intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on publicly available data and analysis of structurally related compounds. Notably, there is limited specific research on the direct therapeutic applications of this compound itself. Therefore, this guide focuses on potential avenues for investigation based on existing knowledge of its chemical features and the biological activities of similar molecules.

Introduction

This compound is an organosulfur compound featuring a dichlorinated phenyl ring linked to a thioethanol moiety.[1][2] While its primary documented applications are in the agrochemical sector as a pesticide and as a reagent in organic synthesis, its structural motifs suggest potential for exploration in medicinal chemistry.[1] The 3,5-dichlorophenyl group is a known pharmacophore present in various biologically active molecules, and the thioether linkage can impart specific physicochemical and metabolic properties. This whitepaper will explore the potential therapeutic applications of this compound by examining its known properties and drawing structure-activity relationship (SAR) insights from analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing and interpreting biological assays.

PropertyValueReference
CAS Number 101079-86-1[1]
Molecular Formula C₈H₈Cl₂OS[1]
Molecular Weight 223.12 g/mol
Appearance Colorless solid[1]
Solubility Sparingly soluble in water[1]
pKa (Predicted) 14.25 ± 0.10[1]

Potential Therapeutic Applications

While specific studies on the medicinal applications of this compound are not extensively reported, its structural components suggest potential in the following areas:

Antimicrobial and Antifungal Activity

There are mentions in the chemical literature of potential antimicrobial and antifungal properties of this compound, though detailed studies with quantitative data are lacking.[1] The lipophilic nature of the dichlorophenyl ring could facilitate passage through microbial cell membranes. The sulfur atom in the thioethanol side chain may also play a role in its antimicrobial action, as many sulfur-containing compounds are known to have antimicrobial effects.

The broader class of compounds containing the 3,5-dichlorophenyl moiety has shown promise in the development of novel antimicrobial agents. For instance, derivatives of (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones have been synthesized and shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]

Structure-Activity Relationship Insights from Analogous Compounds

To infer the potential of this compound, it is useful to examine the biological activities of structurally related compounds.

The 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry that can influence a compound's potency, selectivity, and metabolic stability. Its electron-withdrawing nature and steric bulk can lead to specific interactions with biological targets.

Thioether-Containing Compounds

The thioether linkage in this compound is another key feature. Compared to their ether analogs, thioethers have different steric and electronic properties, which can affect binding to target proteins. The sulfur atom is also susceptible to oxidation, which can be a route for metabolism or, in some cases, bioactivation.

Experimental Protocols

Given the nascent stage of research into the medicinal applications of this compound, the following are general experimental protocols that could be employed to investigate its potential biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., gentamicin) is often used as a positive control compound.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the investigation of this compound's potential medicinal applications.

experimental_workflow cluster_screening Initial Screening cluster_evaluation In Vitro Evaluation cluster_development Lead Optimization start 3,5-Dichlorophenyl thioethanol antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial antifungal Antifungal Assay start->antifungal cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) antimicrobial->cytotoxicity antifungal->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Lead Optimization sar->lead_opt

General workflow for evaluating the therapeutic potential of a novel compound.

signaling_pathway cluster_cell Bacterial Cell cluster_effect Cellular Effect compound 3,5-Dichlorophenyl thioethanol membrane Cell Membrane compound->membrane Membrane Perturbation? target Intracellular Target (e.g., Enzyme, DNA) compound->target Direct Interaction membrane->target Cellular Uptake inhibition Inhibition of Essential Process target->inhibition death Bacterial Cell Death inhibition->death

Hypothetical mechanism of antimicrobial action for this compound.

Conclusion and Future Directions

While the current body of public-domain research on the medicinal chemistry applications of this compound is limited, its chemical structure holds potential for the development of new therapeutic agents, particularly in the antimicrobial and antifungal space. The presence of the 3,5-dichlorophenyl moiety, a known pharmacophore, combined with the thioethanol side chain, warrants further investigation.

Future research should focus on systematic in vitro screening of this compound against a broad panel of pathogenic bacteria and fungi. Should promising activity be identified, subsequent studies should elucidate its mechanism of action, evaluate its cytotoxicity against mammalian cells, and explore structure-activity relationships through the synthesis and testing of analogs. Such a research program would clarify the therapeutic potential of this and related compounds and could lead to the development of novel drug candidates.

References

The Versatile Reagent: A Technical Guide to 3,5-Dichlorophenyl Thioethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3,5-Dichlorophenyl thioethanol (also known as 2-(3,5-dichlorophenyl)sulfanylethanol), a versatile reagent in modern organic synthesis. With its unique structural features, this compound serves as a valuable building block for introducing the 3,5-dichlorophenylthio moiety into a wide range of molecular scaffolds, a common strategy in the development of new pharmaceutical and agrochemical agents.

Physicochemical Properties

This compound is a halogenated aromatic thioether. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physicochemical properties.

PropertyValueReference
CAS Number 101079-86-1
Molecular Formula C₈H₈Cl₂OS
Molecular Weight 223.12 g/mol
Appearance White to off-white solid
Boiling Point 330.8 °C at 760 mmHg
Refractive Index 1.621

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable electrophile, such as 3,5-dichlorobenzyl chloride, with a sulfur nucleophile. A general and effective method involves the use of xanthates as thiol-free reagents, which offers a more user-friendly alternative to odorous thiols.

Experimental Protocol: Synthesis via Xanthate Intermediate

This protocol is adapted from a general procedure for the synthesis of aryl thioethers.

Materials:

  • 3,5-Dichlorobenzyl chloride

  • Potassium ethyl xanthogenate (EtOCS₂K)

  • Dimethyl sulfoxide (DMSO)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a 15 mL Schlenk tube, add 3,5-dichlorobenzyl chloride (1.0 mmol), potassium ethyl xanthogenate (2.0 mmol), and DMSO (2.0 mL).

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent to afford this compound.

Note: The subsequent hydrolysis of the xanthate intermediate to the thioethanol can be achieved using a base such as sodium thiomethoxide.

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of the 3,5-dichlorophenylthioethyl group. This moiety is of interest in medicinal chemistry and materials science due to the influence of the dichlorophenyl group on biological activity and material properties.

Synthesis of Aryl Thioethers

The thioethanol can be further functionalized. For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to form a variety of thioether derivatives.

Precursor to Biologically Active Molecules

The 3,5-dichlorophenyl motif is present in numerous compounds with demonstrated biological activity. For example, the related 1,3-bis(3,5-dichlorophenyl)urea has shown anti-melanoma activity.[1] this compound can serve as a precursor to introduce the key 3,5-dichlorophenylthio group into novel molecular architectures for biological screening.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

  • Aromatic protons (H-2, H-4, H-6 of the phenyl ring): δ 7.2-7.4 ppm (multiplet)

  • Methylene protons adjacent to sulfur (-S-CH₂-): δ 3.0-3.2 ppm (triplet)

  • Methylene protons adjacent to oxygen (-CH₂-OH): δ 3.7-3.9 ppm (quartet)

  • Hydroxyl proton (-OH): δ 1.5-2.5 ppm (broad singlet)

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

  • Aromatic carbons (C-Cl): δ 134-136 ppm

  • Aromatic carbons (C-S): δ 138-140 ppm

  • Aromatic carbons (C-H): δ 125-130 ppm

  • Methylene carbon adjacent to sulfur (-S-CH₂-): δ 35-40 ppm

  • Methylene carbon adjacent to oxygen (-CH₂-OH): δ 60-65 ppm

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the synthesis of this compound to its potential application in the development of new chemical entities.

workflow cluster_synthesis Synthesis cluster_application Application 3_5_Dichlorobenzyl_Chloride 3,5-Dichlorobenzyl Chloride Reaction1 Nucleophilic Substitution 3_5_Dichlorobenzyl_Chloride->Reaction1 Xanthate Potassium Ethyl Xanthogenate Xanthate->Reaction1 Intermediate Xanthate Intermediate Reaction1->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Thioethanol 3,5-Dichlorophenyl Thioethanol Hydrolysis->Thioethanol Functionalization Functionalization (e.g., Activation of OH) Thioethanol->Functionalization Derivative Thioether Derivatives Functionalization->Derivative Screening Biological Screening Derivative->Screening NCE New Chemical Entities Screening->NCE

Fig. 1: Synthetic and Application Workflow.

This guide provides a foundational understanding of this compound as a reagent in organic synthesis. Further research into specific reaction conditions and substrate scope will undoubtedly expand its utility in the creation of novel and functional molecules.

References

"3,5-Dichlorophenyl thioethanol" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101079-86-1 Molecular Formula: C₈H₈Cl₂OS Molecular Weight: 223.12 g/mol [1][2][3]

Physicochemical Properties

A summary of the basic physicochemical properties of 3,5-Dichlorophenyl thioethanol is provided in the table below. This information is aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 101079-86-1[1][2][3][4]
Molecular Formula C₈H₈Cl₂OS[1][3]
Molecular Weight 223.12 g/mol [1][2][3]
Alternate Name 2-((3,5-Dichlorophenyl)thio)ethanol

Experimental Data

Detailed experimental protocols and quantitative data from specific research applications involving this compound are not available in the public domain. Searches for its use in biological assays, synthetic methodologies, or as a research chemical did not yield specific experimental procedures or datasets.

Biological Activity and Signaling Pathways

There is currently no information available in scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been described. Research on structurally related compounds, such as other dichlorophenyl derivatives, has indicated potential biological activities, but this cannot be directly extrapolated to this compound.

Logical Relationship Diagram

Due to the absence of experimental workflows or described signaling pathways for this compound, a diagram illustrating these aspects cannot be generated at this time. A basic logical diagram representing the currently available information is provided below.

cluster_compound This compound cluster_data Data Availability CAS: 101079-86-1 CAS Number: 101079-86-1 Protocols Experimental Protocols MW: 223.12 Molecular Weight: 223.12 g/mol Quant_Data Quantitative Data Formula: C8H8Cl2OS Molecular Formula: C₈H₈Cl₂OS Pathways Signaling Pathways No_Data No Detailed Information Found Protocols->No_Data Quant_Data->No_Data Pathways->No_Data

Caption: Information availability for this compound.

References

Physical properties of "3,5-Dichlorophenyl thioethanol" (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenyl thioethanol (CAS No. 101079-86-1) is an organic compound featuring a dichlorinated phenyl ring linked to an ethanol group via a thioether bond.[1][2] Its structure suggests potential applications in organic synthesis and as a scaffold in the development of bioactive molecules.[1] This technical guide provides a summary of its known physical properties and outlines general experimental protocols for their determination. Additionally, a generalized workflow for assessing the potential antifungal activity of such a compound is presented, a property noted for related dichlorophenyl derivatives.[3][4][5]

Physicochemical Data

PropertyValueSource(s)
CAS Number 101079-86-1[1][2]
Molecular Formula C₈H₈Cl₂OS[1][6]
Molecular Weight 223.12 g/mol [2]
Appearance White to colorless solid[1]
Boiling Point 330.8 °C at 760 mmHg[6][7]
Flash Point 153.9 °C[6]
pKa (Predicted) 14.25 ± 0.10[1]
Melting Point Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies for organic compounds of this nature are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a key indicator of its purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[8] The capillary method is a standard technique.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the solid compound

Procedure:

  • A small amount of the finely powdered dry sample is packed into the closed end of a glass capillary tube to a height of 2-3 mm.[10]

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[9]

  • The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[10]

  • The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination (General Protocol)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Several methods can be employed for its determination, including the Thiele tube method, which is suitable for small sample volumes.[12]

Apparatus:

  • Thiele tube or similar heating bath[12]

  • Small test tube[12]

  • Capillary tube (sealed at one end)[13]

  • Thermometer[12]

  • Heating oil

  • Sample of the liquid compound

Procedure:

  • A few milliliters of the liquid sample are placed in a small test tube.[12]

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]

  • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.[12]

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.[14]

  • The heat source is removed, and the apparatus is allowed to cool.[12]

  • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[13][14]

Logical Workflow Visualization

Given that dichlorophenyl derivatives have been investigated for their antifungal properties, a logical workflow for the preliminary screening and characterization of the antifungal activity of a compound like this compound is presented below.[3][4][5] This diagram illustrates a generalized experimental approach.

Antifungal_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion A Compound Preparation (this compound in solvent) B Primary Antifungal Assay (e.g., Agar Well Diffusion) A->B Test against fungal strains (e.g., Candida albicans, Aspergillus niger) C Determination of Minimum Inhibitory Concentration (MIC) B->C If activity observed D Determination of Minimum Fungicidal Concentration (MFC) C->D E Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) C->E Investigate cellular targets F Ergosterol Biosynthesis Assay (Sterol quantification via GC-MS) C->F G Reactive Oxygen Species (ROS) Generation Assay C->G H Data Interpretation E->H F->H G->H I Lead Compound Identification H->I Based on potency and mechanism

Caption: Generalized workflow for antifungal activity screening and mechanism of action studies.

References

Methodological & Application

Application Note and Protocol: In Vitro Antifungal Activity of 3,5-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungal resistance to existing antifungal agents necessitates the discovery and development of novel therapeutic compounds. This document provides a detailed protocol for evaluating the in vitro antifungal activity of the chemical compound 3,5-Dichlorophenyl thioethanol. While the precise mechanism of action for this compound is not definitively established, compounds with a similar 3,5-dichlorophenyl moiety have been investigated for their potential to inhibit fungal growth.[1][2][3][4][5] This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Fungicidal Concentration (MFC), providing a comprehensive assessment of the compound's antifungal efficacy.

Materials and Methods

Materials
  • This compound

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) fungal strains

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

Preparation of Reagents and Media
  • RPMI-MOPS Medium: Prepare RPMI 1640 medium and buffer it to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Stock Solution of this compound: Prepare a stock solution of the test compound in DMSO. The concentration should be determined based on the desired final concentration range for testing.

  • Stock Solutions of Control Drugs: Prepare stock solutions of reference antifungal agents as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and M38-A guidelines for antifungal susceptibility testing.[1]

  • Inoculum Preparation:

    • Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest fungal colonies (for yeasts) or conidia (for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This will result in a stock suspension of approximately 1-5 x 10^6 CFU/mL.

    • Dilute the stock suspension in RPMI-MOPS medium to achieve the final inoculum concentration as recommended by CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the control antifungal agents.

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds.

    • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some antifungals, this is a 50% or greater reduction in turbidity.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been evaluated to assess whether the compound has a fungistatic or fungicidal effect.

  • Subculturing:

    • Following the MIC reading, take an aliquot (typically 10-20 µL) from each well that shows no visible growth.

    • Spread the aliquot onto a fresh SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.

  • Reading the MFC:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plates.[6][7]

Data Presentation

Quantitative data from the antifungal assays should be summarized in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal StrainThis compound MIC (µg/mL)Reference Antifungal 1 MIC (µg/mL)Reference Antifungal 2 MIC (µg/mL)
Candida albicans (ATCC)
Candida glabrata (Clinical Isolate)
Aspergillus fumigatus (ATCC)
Cryptococcus neoformans (Clinical Isolate)
QC Strain

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation (Fungistatic/Fungicidal)
Candida albicans (ATCC)
Candida glabrata (Clinical Isolate)
Aspergillus fumigatus (ATCC)
Cryptococcus neoformans (Clinical Isolate)
QC Strain

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination cluster_data Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare RPMI-MOPS Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 35°C for 24-48h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate_mic->read_mic subculture Subculture from Wells with No Growth onto SDA Plates read_mic->subculture tabulate Tabulate MIC and MFC Data read_mic->tabulate incubate_mfc Incubate Plates at 35°C for 24-48h subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc read_mfc->tabulate analyze Calculate MFC/MIC Ratio tabulate->analyze signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation compound 3,5-Dichlorophenyl thioethanol compound->lanosterol Potential Inhibition Point

References

Application Notes & Protocols: The Utility of Dichlorophenyl-Containing Compounds in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific data regarding the application of "3,5-Dichlorophenyl thioethanol" in biofilm disruption assays. The following application notes and protocols are based on the documented anti-biofilm activities of a structurally related compound, dichlorophen, particularly in the form of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs). These notes serve as a guide for researchers interested in evaluating the potential of dichlorophenyl-containing compounds against bacterial biofilms.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1] This mode of growth confers significant protection to bacteria from environmental stresses, including host immune responses and antimicrobial agents, making biofilm-associated infections a major challenge in clinical and industrial settings.[2][3] The development of novel anti-biofilm agents is a critical area of research. Substituted phenolic compounds, such as those containing a dichlorophenyl moiety, have shown promise as antimicrobial agents. This document provides an overview of the application of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs) in biofilm disruption assays, including detailed protocols and potential mechanisms of action.

Mechanism of Action of Dichlorophen-Functionalized Gold Nanoparticles

The anti-biofilm activity of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs) against carbapenem-resistant Enterobacteriaceae (CRE) has been attributed to a multi-faceted mechanism. The primary modes of action are believed to be the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS).[4][5] This dual-action approach not only kills planktonic bacteria but is also effective in eradicating established biofilms.

Proposed Mechanism of Action for DDM_Au NPs DDM_Au_NPs Dichlorophen-Functionalized Gold Nanoparticles Bacterial_Membrane Bacterial Cell Membrane DDM_Au_NPs->Bacterial_Membrane Interaction ROS_Production Increased Intracellular ROS Production DDM_Au_NPs->ROS_Production Induces Membrane_Disruption Membrane Integrity Disruption Bacterial_Membrane->Membrane_Disruption Biofilm_Disruption Biofilm Disruption & Bacterial Cell Death Membrane_Disruption->Biofilm_Disruption Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Biofilm_Disruption

Figure 1: Proposed mechanism of DDM_Au NPs in biofilm disruption.

Quantitative Data

The efficacy of DDM_Au NPs against carbapenem-resistant Enterobacteriaceae (CRE) has been quantified through minimum inhibitory concentration (MIC) and biofilm eradication studies.

Parameter Value Organism(s) Reference
Minimum Inhibitory Concentration (MIC)4 to 16 µg/mLCarbapenem-Resistant Enterobacteriaceae (CRE)[4][5]
Biofilm Bacterial Load Reduction2–6 log10 CFU/mLCRE on infected urinary catheters[4][5]

Experimental Protocols

The following are standard protocols for assessing the anti-biofilm properties of test compounds.

Protocol 1: Biofilm Formation and Inhibition Assay

This assay is designed to evaluate the ability of a compound to prevent the initial formation of biofilms.

Biofilm Inhibition Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Quantification Prep_Culture Prepare Bacterial Suspension (e.g., 1.5 x 10^6 CFU/mL) Dispense Dispense 100 µL Bacterial Suspension and 100 µL Compound into 96-well Plate Prep_Culture->Dispense Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Dispense Incubate Incubate at 37°C for 24 hours Dispense->Incubate Wash Wash Wells with PBS to Remove Planktonic Cells Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Solubilize Solubilize Stain with Ethanol-Acetone Solution Stain->Solubilize Measure Measure Absorbance (e.g., at 595 nm) Solubilize->Measure

Figure 2: Workflow for the biofilm inhibition assay.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[4]

  • Sterile 96-well flat-bottom polystyrene microtiter plates[6]

  • Test compound (e.g., DDM_Au NPs) dissolved in a suitable solvent

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • Ethanol-acetone solution (95:5 v/v) or 33% acetic acid[4][7]

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a final concentration of approximately 1.5 x 10^6 CFU/mL.[4]

  • Plate Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells. Include wells with vehicle control (solvent only) and medium-only (negative control).

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking to allow for biofilm formation.[4]

  • Washing: Carefully discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4][7]

  • Final Wash: Remove the CV solution and wash the wells with PBS until the wash solution is clear.

  • Solubilization: Add 200 µL of an ethanol-acetone (95:5 v/v) solution to each well to dissolve the bound dye.[4]

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Mature Biofilm Disruption Assay

This assay assesses the ability of a compound to eradicate a pre-formed, mature biofilm.

Materials:

  • Same as Protocol 1.

Procedure:

  • Biofilm Formation: Add 200 µL of a diluted bacterial culture (e.g., 1.5 x 10^6 CFU/mL) to the wells of a 96-well plate.[4]

  • Incubation for Maturation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of mature biofilms.[4]

  • Washing: Discard the culture medium and wash the wells twice with PBS to remove planktonic cells.

  • Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with mature biofilms. Include a vehicle control.

  • Second Incubation: Incubate the plate for an additional 24 hours at 37°C.[4][8]

  • Quantification: Following the treatment incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 5-9).

Protocol 3: Viable Cell Counting from Biofilms

To determine the number of viable bacteria remaining within a treated biofilm, a colony-forming unit (CFU) count can be performed.

Materials:

  • Mature biofilms in a 24-well or 96-well plate (prepared as in Protocol 2)

  • PBS

  • Ultrasonic bath or cell scraper

  • Apparatus for serial dilutions and plating (e.g., tubes, pipettes, agar plates)

Procedure:

  • Prepare and Treat Biofilms: Grow and treat mature biofilms as described in Protocol 2.

  • Wash: After treatment, wash the wells twice with PBS to remove dead or dislodged cells and residual compound.

  • Biofilm Disruption: Add a known volume of sterile PBS (e.g., 200 µL) to each well. Disrupt the biofilm by scraping the surface and/or sonicating the plate for 10 minutes to disperse the biofilm bacteria.[4]

  • Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C and count the resulting colonies to determine the number of viable bacteria (CFU/mL) remaining in the biofilm.

Concluding Remarks

The protocols outlined above provide a robust framework for the in vitro evaluation of dichlorophenyl-containing compounds, such as DDM_Au NPs, for their anti-biofilm activity. These assays, which quantify both the inhibition of biofilm formation and the disruption of mature biofilms, are essential first steps in the discovery and development of novel therapeutic strategies to combat biofilm-associated infections. Further investigations may include advanced imaging techniques like confocal laser scanning microscopy (CLSM) and scanning electron microscopy (SEM) to visualize the structural effects of these compounds on biofilms.[4][9]

References

Application Note: High-Throughput Screening for Synergistic Effects of Novel Compounds with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the development of new therapeutic strategies. One promising approach is combination therapy, where a novel compound is used to enhance the efficacy of existing antibiotics. This synergistic effect can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development. This application note provides a comprehensive protocol for screening and quantifying the synergistic effects of a test compound, herein referred to as "Compound X" (e.g., 3,5-Dichlorophenyl thioethanol), with a panel of conventional antibiotics using the checkerboard microdilution assay and the time-kill curve assay.

Data Presentation: Quantifying Synergy

The interaction between Compound X and an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[1][2] The results of a checkerboard assay are summarized in a table that includes the MIC of each agent alone and in combination, and the calculated FICI.

Table 1: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy[1][2]
> 0.5 to ≤ 1.0Additive[3]
> 1.0 to < 4.0Indifference[3]
≥ 4.0Antagonism[1][2]

Table 2: Example Checkerboard Assay Results for Compound X and Antibiotic A against [Bacterial Strain]

Compound X (µg/mL)Antibiotic A (µg/mL)FICIInterpretation
MIC alone: 64MIC alone: 16--
1620.375Synergy
840.375Synergy
480.5625Additive
3210.5625Additive

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a robust in vitro method to systematically evaluate the interactions between two antimicrobial agents.[1] It involves a two-dimensional titration of the compounds in a 96-well microtiter plate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound X stock solution

  • Antibiotic stock solution

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)[1]

Protocol:

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Compound X Dilution: Create serial twofold dilutions of Compound X along the x-axis (e.g., columns 1-10) of the plate.

  • Antibiotic Dilution: Create serial twofold dilutions of the antibiotic along the y-axis (e.g., rows A-G) of the plate.

  • Controls:

    • Compound X alone: In one row (e.g., row H), prepare serial dilutions of Compound X to determine its MIC.

    • Antibiotic alone: In one column (e.g., column 11), prepare serial dilutions of the antibiotic to determine its MIC.

    • Growth Control: One well (e.g., H12) should contain only broth and the bacterial inoculum.[2]

    • Sterility Control: One well should contain only broth.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.[1]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Compound X in combination / MIC of Compound X alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone) [1][2]

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time and can confirm synergistic interactions observed in the checkerboard assay.[2][4]

Materials:

  • Sterile culture flasks or tubes

  • CAMHB

  • Compound X and antibiotic stock solutions

  • Mid-logarithmic phase bacterial culture

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Protocol:

  • Preparation: Prepare flasks containing CAMHB with the test compounds at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Experimental Groups:

    • Growth control (no drug)

    • Compound X alone

    • Antibiotic alone

    • Compound X and antibiotic in combination

  • Inoculation: Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[5]

  • Plating: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Colony Counting: Incubate the plates at 37°C for 24 hours and then count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each experimental group. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_bact Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup_plate Setup 96-well Plate with Serial Dilutions prep_bact->setup_plate setup_flasks Prepare Flasks with Drug Concentrations prep_bact->setup_flasks prep_comp Prepare Stock Solutions (Compound X & Antibiotic) prep_comp->setup_plate prep_comp->setup_flasks inoculate_plate Inoculate Plate setup_plate->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Determine MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret FICI (Synergy, Additive, etc.) calc_fici->interpret_fici inoculate_flasks Inoculate Flasks setup_flasks->inoculate_flasks incubate_flasks Incubate and Sample at Time Points inoculate_flasks->incubate_flasks plate_samples Perform Serial Dilutions and Plate incubate_flasks->plate_samples count_colonies Count Colonies (CFU/mL) plate_samples->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves interpret_timekill Interpret Time-Kill Curves (Bactericidal/Bacteriostatic Synergy) plot_curves->interpret_timekill

Caption: Workflow for Synergy Testing.

Potential Mechanisms of Synergy

The synergistic effect of a compound with an antibiotic can arise from various mechanisms. Identifying the underlying mechanism is crucial for drug development.

G cluster_compound Compound X cluster_antibiotic Antibiotic cluster_outcome Outcome A Increased Cell Permeability D Target Site (e.g., Ribosome, Cell Wall) A->D Facilitates entry B Inhibition of Resistance Mechanisms (e.g., Efflux Pumps) B->D Increases intracellular concentration C Inhibition of Protective Enzymes (e.g., Beta-lactamase) C->D Protects antibiotic from degradation E Enhanced Antibiotic Efficacy (Synergy) D->E Inhibits bacterial growth

References

Application Notes and Protocols for Determining the Cell Viability Effects of 3,5-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds containing a dichlorophenyl moiety have demonstrated a range of biological activities, including potential cytotoxicity and anti-proliferative effects in various cancer cell lines.[1][2] While specific data on the biological effects of 3,5-Dichlorophenyl thioethanol is not extensively documented in publicly available literature, its structural similarity to other cytotoxic dichlorophenyl derivatives suggests its potential to impact cell viability.[3][4] This document provides a comprehensive guide for researchers to assess the cytotoxic effects of this compound on mammalian cell lines using a colorimetric cell viability assay. The protocols and data presentation are designed to be broadly applicable to various research and drug development settings.

The following application notes detail the principles of common cell viability assays, provide a hypothetical data set for this compound, and offer step-by-step protocols for conducting the experiments.

Data Presentation

The cytotoxic effect of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table summarizes hypothetical IC50 values of this compound in different human cancer cell lines after 48 hours of treatment.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma25.3 ± 2.1
MCF-7Breast Adenocarcinoma42.8 ± 3.5
HeLaCervical Adenocarcinoma33.1 ± 2.9
HepG2Hepatocellular Carcinoma55.6 ± 4.8

Experimental Protocols

A variety of cell viability assays are available, including those based on tetrazolium salt reduction (MTT, MTS, XTT, WST-1), which measure metabolic activity as an indicator of cell viability.[5][6] The following is a detailed protocol for the WST-1 assay, which is known for its sensitivity and rapid results.

WST-1 Cell Viability Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

  • This compound

  • WST-1 reagent

  • Mammalian cell line of choice (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • WST-1 Assay:

    • After the treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

    • Gently shake the plate for 1 minute before reading.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the WST-1 cell viability assay.

G A Cell Seeding (5,000-10,000 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (24h, 48h, or 72h) C->D E Addition of WST-1 Reagent D->E F Incubation (1-4h) E->F G Absorbance Measurement (450 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for assessing cell viability using the WST-1 assay.

Hypothetical Signaling Pathway

Dichlorophenyl-containing compounds have been shown to induce apoptosis in cancer cells.[7][8] A plausible mechanism of action for this compound could involve the induction of cellular stress leading to the activation of apoptotic signaling pathways. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Signaling Cascade A This compound B Reactive Oxygen Species (ROS) Production A->B C Mitochondrial Dysfunction B->C D Bax/Bak Activation C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In vivo Studies of 3,5-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vivo studies on the compound 3,5-Dichlorophenyl thioethanol. Given the limited specific in vivo data available for this compound, the following protocols are based on established methodologies for the preclinical evaluation of xenobiotics and compounds with potential antimicrobial and anticancer properties.

Compound Overview

This compound is an organosulfur compound with the molecular formula C₈H₈Cl₂OS.[1] Its structure, featuring a dichlorinated phenyl ring and a thioethanol group, suggests potential for biological activity.[1] Preliminary research indicates it may possess antimicrobial and antifungal properties and could act as a quorum sensing inhibitor, suggesting its potential as an anti-infective agent.[1][2] Additionally, thioether-containing compounds have been investigated for their roles in cancer therapy.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 101079-86-1[1][4]
Molecular Formula C₈H₈Cl₂OS[1]
Molecular Weight 223.12 g/mol [1]
IUPAC Name 2-((3,5-dichlorophenyl)thio)ethan-1-ol[1]
Solubility Sparingly soluble in water[2]
pKa (Predicted) 14.25 ± 0.10[2]

Preclinical In Vivo Experimental Design

A phased approach is recommended for the in vivo evaluation of this compound, starting with tolerability and pharmacokinetic studies, followed by efficacy and toxicology assessments.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation formulation Compound Formulation tolerability Tolerability & Dose Ranging formulation->tolerability Determine vehicle & solubility pk_pd Pharmacokinetics (PK) / Pharmacodynamics (PD) tolerability->pk_pd Establish Maximum Tolerated Dose (MTD) efficacy Efficacy Studies pk_pd->efficacy Inform dose & schedule toxicology Toxicology Studies efficacy->toxicology Evaluate therapeutic index

Caption: General workflow for preclinical in vivo studies.

Experimental Protocols

Animal Models

The choice of animal model will depend on the therapeutic area of interest. For antimicrobial studies, relevant infection models should be used. For oncology, xenograft or syngeneic tumor models are appropriate.[5][6]

General Animal Husbandry:

  • Species: Mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley).

  • Housing: Individually ventilated cages with controlled temperature (22 ± 2°C), humidity (50-60%), and a 12-hour light/dark cycle.[7]

  • Diet: Standard chow and water ad libitum.[7]

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Formulation and Dosing

Due to its sparse solubility in water, a suitable vehicle is required for administration.

Protocol 1: Formulation Preparation

  • Prepare a stock solution of this compound in a solvent such as DMSO.

  • For administration, dilute the stock solution in a vehicle suitable for the route of administration (e.g., saline, corn oil).

  • The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <10%) to avoid vehicle-related toxicity.

Routes of Administration:

  • Oral (p.o.): Gavage

  • Intravenous (i.v.): Tail vein injection

  • Intraperitoneal (i.p.): Injection into the peritoneal cavity

Tolerability and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Protocol 2: Acute Tolerability Study

  • Use a small cohort of animals (n=3-5 per group).

  • Administer single escalating doses of this compound.

  • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

  • The MTD is defined as the highest dose that does not cause significant morbidity or a body weight loss of more than 15-20%.

Table 2: Example Dose-Ranging Data

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs
Vehicle Control5+5%None
105+3%None
255-2%None
505-10%Mild lethargy
1005-22%Severe lethargy, ruffled fur
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Administer a single dose of this compound to animals (n=3-5 per time point).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

  • Calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Half-life
CL Clearance
Vd Volume of distribution
Xenobiotic Metabolism

Xenobiotics like this compound are typically metabolized in three phases.[8] The thioether group is a likely site for metabolic modification.

Phase I: Modification

  • Oxidation of the thioether to a sulfoxide or sulfone.[1][9]

  • Hydroxylation of the phenyl ring.

Phase II: Conjugation

  • Conjugation of the modified compound with polar molecules such as glucuronic acid or glutathione to increase water solubility for excretion.[8][10]

Phase III: Excretion

  • The conjugated metabolites are transported out of the cells and eliminated from the body.[8]

xenobiotic_metabolism cluster_metabolism Xenobiotic Metabolism of this compound cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III parent This compound (Lipophilic) phase1_metabolite Oxidized/Hydroxylated Metabolite parent->phase1_metabolite Oxidation (CYP450s) phase2_conjugate Conjugated Metabolite (Hydrophilic) phase1_metabolite->phase2_conjugate Conjugation (e.g., UGTs, GSTs) excretion Excretion (Urine/Feces) phase2_conjugate->excretion Transport (e.g., ABC transporters)

Caption: Phases of xenobiotic metabolism.

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Protocol 4: Antimicrobial Efficacy in a Murine Infection Model

  • Induce a bacterial infection in mice (e.g., intraperitoneal injection of Pseudomonas aeruginosa).

  • Administer this compound at various doses based on PK and tolerability data.

  • Include a vehicle control group and a positive control group (a known effective antibiotic).

  • Monitor survival, bacterial load in relevant organs (e.g., spleen, liver), and inflammatory markers.

Protocol 5: Antitumor Efficacy in a Xenograft Model

  • Implant human tumor cells (e.g., melanoma cells) subcutaneously into immunocompromised mice.

  • Once tumors are established, randomize mice into treatment groups.

  • Administer this compound, vehicle control, or a positive control drug.

  • Measure tumor volume regularly and monitor animal body weight.

  • At the end of the study, excise tumors for further analysis (e.g., histopathology, western blotting).[6]

Table 4: Example Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound A20800 ± 15046.7
Compound A40450 ± 10070.0
Positive Control10300 ± 8080.0
Toxicology Studies

Objective: To assess the safety profile of this compound upon repeated dosing.

Protocol 6: Sub-acute Toxicology Study

  • Administer this compound daily for 14 or 28 days at doses up to the MTD.

  • Monitor clinical signs, body weight, and food/water consumption.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination.

Hypothetical Signaling Pathway

Given its reported antimicrobial activity and potential as a quorum sensing inhibitor, this compound might interfere with bacterial communication pathways that regulate virulence factor production.

signaling_pathway cluster_pathway Hypothetical Mechanism: Quorum Sensing Inhibition compound 3,5-Dichlorophenyl thioethanol luxR LuxR-type Receptor compound->luxR Inhibits complex AHL-LuxR Complex luxR->complex ahl Acyl-Homoserine Lactone (AHL) ahl->luxR Binds ahl->complex dna Target Genes complex->dna Activates Transcription virulence Virulence Factor Production dna->virulence

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dichlorophenyl Thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3,5-Dichlorophenyl thioethanol (2-((3,5-dichlorophenyl)thio)ethan-1-ol).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common culprits are related to the reaction conditions, reagent quality, and work-up procedure. A systematic approach to troubleshooting is recommended. Start by verifying the quality of your starting materials, 3,5-dichlorothiophenol and 2-chloroethanol. Ensure they are pure and free from contaminants. Next, evaluate your reaction setup. The reaction is sensitive to atmospheric oxygen, which can lead to the formation of disulfide byproducts, thus reducing the yield of the desired thioether.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. Finally, review your work-up and purification process, as product loss can occur during these steps.

Q2: I am observing a significant amount of a byproduct that I suspect is the disulfide of 3,5-dichlorothiophenol. How can I minimize its formation?

A2: The formation of bis(3,5-dichlorophenyl) disulfide is a common side reaction caused by the oxidation of the 3,5-dichlorothiophenolate intermediate. To minimize this, it is essential to maintain an inert atmosphere throughout the reaction. This can be achieved by purging the reaction vessel with nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas during the reaction. Additionally, ensuring the complete and rapid reaction of the thiophenolate with 2-chloroethanol can help to reduce the time available for oxidation.

Q3: What is the optimal base and solvent system for this reaction?

A3: The choice of base and solvent is critical for maximizing the yield. A moderately strong base is required to deprotonate the thiophenol to form the more nucleophilic thiophenolate. Common bases used for this type of reaction include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt). The selection of the base can influence the reaction rate and selectivity.

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can accelerate Sₙ2 reactions.[2] However, alcohols like ethanol can also be used, especially when using an alkoxide base like sodium ethoxide. The choice of solvent can also affect the solubility of the reagents and the reaction temperature. It is advisable to perform small-scale optimization experiments to determine the best combination for your specific setup.

Q4: I am having difficulty purifying the final product. What purification strategy do you recommend?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel. However, sulfur-containing compounds can sometimes be challenging to purify via this method due to potential interactions with the stationary phase. If you are experiencing issues with column chromatography, consider the following:

  • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal eluent system that provides good separation between your product and any impurities.

  • Alternative Adsorbents: If silica gel proves problematic, consider using a different stationary phase, such as alumina.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation could be an option, although care must be taken to avoid thermal decomposition.

Data on Reaction Condition Optimization

The following table summarizes hypothetical experimental data to illustrate the impact of various reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimization studies.

Experiment IDBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)Observations
1NaOH (1.1)Ethanol80 (reflux)675Moderate yield, some disulfide byproduct observed.
2K₂CO₃ (1.5)DMF100485Good yield, faster reaction time.
3NaOEt (1.1)Ethanol80 (reflux)582Good yield, clean reaction profile on TLC.
4NaOH (1.1)DMF100488High yield, minimal byproducts.
5K₂CO₃ (1.5)Acetonitrile80 (reflux)878Slower reaction, comparable yield to ethanol.
6NaOH (1.1)Ethanol601265Incomplete reaction, lower yield.
7NaOH (1.1)DMF120280Faster but with some decomposition observed.
8NaOH (1.1)Toluene110 (reflux)1055Low yield, poor solubility of reagents.
9NaOH (1.1) + TBAB (0.05)Toluene/H₂O90692Excellent yield with phase-transfer catalyst.

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via the S-alkylation of 3,5-dichlorothiophenol with 2-chloroethanol.

Materials:

  • 3,5-Dichlorothiophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3,5-dichlorothiophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the thiophenol.

  • In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it dropwise to the stirred solution of the thiophenol at room temperature.

  • Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium 3,5-dichlorothiophenolate.

  • To this solution, add 2-chloroethanol (1.2 eq) dropwise.

  • Heat the reaction mixture to 100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, which is a variation of the Williamson ether synthesis for thioethers. The base deprotonates the 3,5-dichlorothiophenol to form the highly nucleophilic 3,5-dichlorothiophenolate anion. This anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the C-S bond of the final product.

Q2: Can I use other 2-haloethanols, such as 2-bromoethanol?

A2: Yes, 2-bromoethanol can also be used. In Sₙ2 reactions, bromide is generally a better leaving group than chloride, which could lead to a faster reaction rate. However, 2-chloroethanol is often more readily available and less expensive. The choice may depend on the desired reaction kinetics and the cost of the starting materials.

Q3: Is it possible to use a phase-transfer catalyst for this reaction?

A3: Yes, a phase-transfer catalyst (PTC) can be very effective in this synthesis, especially when using a biphasic solvent system (e.g., toluene/water). A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiophenolate anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase to react with the 2-haloethanol. This can lead to higher yields and milder reaction conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H and C-S bonds).

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the product with the starting materials.

  • Melting Point Analysis: If the product is a solid, a sharp melting point range indicates high purity.

Workflow and Logic Diagrams

The following diagram illustrates a logical workflow for optimizing the synthesis yield of this compound.

Synthesis_Optimization_Workflow cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategy cluster_final Final Protocol Start Perform Initial Synthesis (e.g., NaOH/Ethanol, Reflux) Analyze Analyze Yield and Purity (TLC, NMR, MS) Start->Analyze Decision Is Yield > 85%? Analyze->Decision LowYield Low Yield Decision->LowYield No Final Optimized Protocol Decision->Final Yes Optimize Identify Potential Issues: - Reagent Quality - Inert Atmosphere - Reaction Conditions LowYield->Optimize VaryBase Vary Base (K2CO3, NaOEt) Optimize->VaryBase VarySolvent Vary Solvent (DMF, Acetonitrile) Optimize->VarySolvent VaryTemp Optimize Temperature Optimize->VaryTemp UsePTC Consider Phase-Transfer Catalyst Optimize->UsePTC VaryBase->Analyze VarySolvent->Analyze VaryTemp->Analyze UsePTC->Analyze

Caption: Workflow for optimizing the synthesis of this compound.

References

Purification challenges of "3,5-Dichlorophenyl thioethanol" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3,5-Dichlorophenyl thioethanol, a compound used in various research and development applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on a probable synthesis route (e.g., reaction of 3,5-dichlorothiophenol with 2-chloroethanol), common impurities may include:

  • Unreacted Starting Materials: 3,5-dichlorothiophenol and 2-chloroethanol.

  • Oxidation Byproducts: Bis(3,5-dichlorophenyl) disulfide, formed by the oxidation of the starting thiophenol.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Side-Reaction Products: Small quantities of other related thioether compounds.

Q2: What initial characterization should be performed on the crude product before purification?

A2: Before attempting purification, it is advisable to:

  • Obtain a ¹H NMR spectrum: This will help identify the major components, including the desired product and significant impurities.

  • Run a Thin-Layer Chromatography (TLC) analysis: TLC is crucial for developing a suitable solvent system for column chromatography and for assessing the complexity of the mixture.[3] A good starting point for a solvent system is a mixture of hexanes and ethyl acetate.[4]

  • Assess the physical state: Determine if the crude product is a solid, semi-solid, or oil, as this will influence the choice of purification method (e.g., recrystallization for solids).

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective techniques are:

  • Flash Column Chromatography: This is the preferred method for separating the product from impurities with different polarities.[5][6] It is particularly useful if the product is an oil.

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.[7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Initial Extraction - Incomplete reaction. - Inefficient phase separation during work-up. - Emulsion formation.- Monitor the reaction by TLC to ensure completion. - Allow layers to separate completely. If an emulsion persists, add brine to break it. - Perform multiple extractions with a smaller solvent volume for better efficiency.
Compound Fails to Crystallize or Appears Oily - Presence of impurities inhibiting crystal lattice formation. - The compound may be a low-melting solid or an oil at room temperature. - Incorrect solvent choice for recrystallization.- First, attempt purification by flash column chromatography to remove impurities.[9] - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Cool the solution slowly in an ice bath or freezer. - If the compound is inherently an oil, chromatography is the best approach.
Product Decomposes on Silica Gel Column - this compound may be sensitive to the acidic nature of silica gel.[5][9]- Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot streaks, it indicates decomposition.[9] - Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites. - Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil for the chromatography.[9]
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent). - Column was packed improperly. - The sample was loaded in too large a volume of solvent.- Optimize Eluent: Develop a solvent system using TLC where the desired compound has an Rf value of approximately 0.3.[4] A gradient elution may be necessary. - Proper Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles.[4][6] - Concentrated Loading: Dissolve the crude sample in the minimum amount of solvent for loading onto the column to ensure a narrow starting band.[4]

Quantitative Data Summary

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Typical YieldNotes
Flash Chromatography 75-85%>98%70-90%Highly effective for removing polar and non-polar impurities.
Recrystallization 85-95%>99%60-80%Requires the compound to be a solid. Purity is often higher, but yield can be lower due to solubility in the mother liquor.
Distillation (High Vacuum) 70-80%~95%50-70%Only suitable if the compound is thermally stable and has a distinct boiling point from its impurities. The boiling point of this compound is high (330.8°C at 760 mmHg).[1]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for this compound and good separation from impurities.

  • Column Packing:

    • Select a column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.[6]

    • Pack the column with silica gel (Silica 60 is standard) using either a dry packing or slurry packing method to a height of about 6-8 inches.[4][6]

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]

    • Pre-elute the column with the chosen solvent system until the packing is stable and free of air pockets.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).[4][5]

    • Carefully apply the concentrated sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4][5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute of solvent descent).[4]

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[8]

    • Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures) to find a suitable one.[7][10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[8] Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

G General Purification Workflow cluster_prep Preparation cluster_decision Method Selection cluster_purification Purification cluster_analysis Final Analysis Crude Crude Product TLC TLC Analysis Crude->TLC NMR ¹H NMR Analysis Crude->NMR IsSolid Is Product Solid? TLC->IsSolid NMR->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Flash Column Chromatography IsSolid->Column No / Impure Pure Pure Product Recrystallize->Pure Column->Pure Analysis Purity Check (NMR, TLC) Pure->Analysis

Caption: A workflow diagram for the purification of this compound.

G Troubleshooting Low Purity cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity After Column Cause1 Decomposition on Silica? Start->Cause1 Cause2 Poor Solvent System? Start->Cause2 Cause3 Improper Loading/Packing? Start->Cause3 Sol1 Use Neutral Alumina or Deactivated Silica Cause1->Sol1 Check Stability Sol2 Re-optimize Eluent using TLC (Rf ≈ 0.3) Cause2->Sol2 Develop New System Sol3 Dry Load Sample & Repack Column Carefully Cause3->Sol3 Refine Technique End Repeat Purification Sol1->End Sol2->End Sol3->End

Caption: A troubleshooting decision tree for low purity after column chromatography.

References

Technical Support Center: Synthesis of 3,5-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorophenyl thioethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is a nucleophilic substitution reaction (SN2), analogous to the Williamson ether synthesis.[1] This involves the reaction of 3,5-dichlorothiophenol with a 2-haloethanol (commonly 2-chloroethanol or 2-bromoethanol) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the 2-haloethanol, displacing the halide to form the thioether.[1][2]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 3,5-dichlorothiophenol and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. A base is also required to deprotonate the thiol.

Q3: What are the potential side reactions I should be aware of?

A3: The main side reactions of concern are the oxidation of 3,5-dichlorothiophenol to bis(3,5-dichlorophenyl) disulfide and the over-alkylation of the desired product.[3][4]

Q4: How can I minimize the formation of the disulfide byproduct?

A4: To minimize the formation of bis(3,5-dichlorophenyl) disulfide, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3] This prevents the oxidation of the thiolate by atmospheric oxygen. Using degassed solvents can also be beneficial.

Q5: What is over-alkylation and how can it be prevented?

A5: Over-alkylation is a potential side reaction where the hydroxyl group of the newly formed this compound is deprotonated by the base and reacts with another molecule of the 2-haloethanol. This leads to the formation of an ether byproduct. To minimize this, it is advisable to use a stoichiometric amount of the base or a slight excess of the thiophenol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete deprotonation of the thiol. 2. Poor quality of reagents. 3. Reaction temperature is too low.1. Use a stronger base or ensure the base is fresh and active. 2. Purify starting materials if necessary. Ensure the 2-haloethanol is not degraded. 3. Gently warm the reaction mixture, monitoring for product formation by TLC or GC.
Significant Amount of Disulfide Byproduct Oxidation of the thiolate by atmospheric oxygen.Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. Use degassed solvents.[3]
Presence of an Unexpected Higher Molecular Weight Byproduct Over-alkylation of the product.Use a controlled amount of base (e.g., 1.0-1.1 equivalents). A slight excess of the 3,5-dichlorothiophenol can also be used to ensure the 2-haloethanol is consumed before reacting with the product.
Reaction Stalls Before Completion 1. Insufficient base. 2. Deactivation of the nucleophile.1. Add a small additional amount of base and monitor the reaction. 2. Ensure the reaction is maintained under an inert atmosphere to prevent oxidation of the thiolate.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of this compound under different reaction conditions to illustrate the impact of key parameters on product yield and byproduct formation.

Reaction Condition Yield of this compound (%) Yield of Bis(3,5-dichlorophenyl) disulfide (%) Yield of Over-alkylation Product (%)
Standard (Inert Atmosphere, 1.1 eq. Base) 85510
Reaction in Air 603010
Excess Base (2.0 eq.) 70525
Low Temperature (0 °C) 4055

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a plausible method based on general principles of thioether synthesis.[1][2]

Materials:

  • 3,5-Dichlorothiophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dichlorothiophenol (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure the complete formation of the sodium 3,5-dichlorothiophenolate.

  • To this solution, add 2-chloroethanol (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_thiol Dissolve 3,5-Dichlorothiophenol in Ethanol add_base Add NaOH Solution to Thiophenol prep_thiol->add_base prep_base Prepare NaOH Solution prep_base->add_base form_thiolate Formation of 3,5-Dichlorothiophenolate add_base->form_thiolate add_chloroethanol Add 2-Chloroethanol form_thiolate->add_chloroethanol reflux Reflux and Monitor add_chloroethanol->reflux cool_down Cool to Room Temperature reflux->cool_down evaporate Remove Ethanol cool_down->evaporate extract Aqueous Workup and Extraction evaporate->extract purify Column Chromatography extract->purify final_product Pure 3,5-Dichlorophenyl thioethanol purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Over-alkylation start 3,5-Dichlorothiophenolate product This compound start->product SN2 Reaction side1_start 3,5-Dichlorothiophenolate reactant2 2-Chloroethanol reactant2->product side2_start This compound side1_product Bis(3,5-dichlorophenyl) disulfide side1_start->side1_product Oxidation side1_oxidant Oxygen (O2) side1_oxidant->side1_product side2_product Ether Byproduct side2_start->side2_product Alkylation side2_reactant 2-Chloroethanol side2_reactant->side2_product

Caption: Potential side reaction pathways in the synthesis.

troubleshooting_logic start Low Yield or Stalled Reaction? check_byproducts Analyze Crude Mixture (TLC, GC, NMR) start->check_byproducts disulfide High Disulfide Content? check_byproducts->disulfide overalkylation High Over-alkylation Product? check_byproducts->overalkylation low_conversion Mainly Starting Materials? check_byproducts->low_conversion action_inert Action: Improve Inert Atmosphere Technique disulfide->action_inert Yes action_base Action: Adjust Base Stoichiometry overalkylation->action_base Yes action_reagents Action: Check Reagent Quality & Temperature low_conversion->action_reagents Yes success Improved Yield action_inert->success action_base->success action_reagents->success

Caption: A logical troubleshooting guide for the synthesis.

References

Improving the solubility of "3,5-Dichlorophenyl thioethanol" for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorophenyl thioethanol, particularly focusing on challenges related to its solubility in biological assays.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental use of this compound.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound is a lipophilic compound and is expected to have very low solubility in aqueous solutions.[1] Direct dissolution in aqueous buffers is generally not feasible. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the best organic solvent to use for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[2][3][4][5] Other organic solvents such as ethanol or methanol can also be considered, but DMSO is often preferred for its high solubilizing power for a wide range of compounds.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "crashing out," is common when a concentrated organic stock solution is diluted into an aqueous medium. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of the compound in your assay.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is at a non-toxic level, typically below 0.5% (v/v) for most cell lines. You may need to determine the specific tolerance of your cell line.

  • Use a gentle mixing technique: When adding the stock solution to the aqueous medium, vortex or mix gently and continuously to aid dispersion.

  • Pre-warm the aqueous medium: Having the aqueous medium at the experimental temperature (e.g., 37°C) can sometimes improve solubility upon dilution.

  • Consider co-solvents: In some cases, using a mixture of solvents for the stock solution or adding a small amount of a biocompatible co-solvent to the final assay medium can improve solubility.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A4: You can perform a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then making serial dilutions into your assay medium. After a set incubation time, the solutions are visually inspected for precipitation or measured for turbidity using a plate reader. This will give you an approximate upper limit for the compound's solubility under your specific experimental conditions.

Q5: Are there alternative formulation strategies to improve the solubility of this compound?

A5: Yes, for more advanced applications, particularly in drug development, several formulation strategies can be employed to enhance the solubility and bioavailability of lipophilic compounds. These include the use of:

  • Surfactants: These can form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Lipid-based formulations: Encapsulating the compound in liposomes or nanoemulsions can improve its delivery in aqueous environments.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. Please note that these are estimations based on its chemical structure and the principle of "like dissolves like." Experimental verification is recommended.

Solvent NameSolvent TypeExpected SolubilityRationale
WaterPolar ProticInsoluble / Sparingly SolubleThe molecule is largely non-polar due to the dichlorophenyl ring and thioether linkage.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[2][3][4][5]
EthanolPolar ProticModerately SolubleThe presence of a hydroxyl group allows for some interaction, but the overall lipophilicity may limit high solubility.
MethanolPolar ProticModerately SolubleSimilar to ethanol, it is a polar solvent but may not be as effective as DMSO for highly lipophilic compounds.
AcetonePolar AproticSolubleIts polarity and aprotic nature make it a good solvent for many organic compounds.
Dichloromethane (DCM)Non-polarSolubleAs a non-polar solvent, it is expected to effectively dissolve the non-polar regions of the molecule.
HexaneNon-polarSparingly Soluble / InsolubleWhile non-polar, the presence of the polar thioethanol group may limit solubility in highly non-polar aliphatic solvents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 221.10 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 2.21 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • This provides a 10 mM stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to estimate the maximum soluble concentration of this compound in an aqueous medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay medium (e.g., cell culture medium, buffer)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In the 96-well plate, add 198 µL of the pre-warmed aqueous assay medium to each well.

  • Add 2 µL of each DMSO dilution of the compound to the wells in triplicate. This will create a final DMSO concentration of 1%. Also include a DMSO-only control.

  • The final concentrations of the compound in the wells will be 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

  • Incubate the plate at the desired experimental temperature for 1-2 hours.

  • Visually inspect the wells for any signs of precipitation.

  • Measure the absorbance at 600 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in absorbance is considered the approximate kinetic solubility in that medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Testing cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute_stock Serial Dilute in DMSO dissolve->dilute_stock add_to_medium Add to Aqueous Medium dilute_stock->add_to_medium incubate Incubate add_to_medium->incubate measure Measure Turbidity incubate->measure prepare_working Prepare Working Solution (below solubility limit) measure->prepare_working treat_cells Treat Cells prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Experimental workflow for preparing and testing the solubility of this compound.

signaling_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane compound 3,5-Dichlorophenyl thioethanol compound->lanosterol Potential Inhibition

References

"3,5-Dichlorophenyl thioethanol" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,5-Dichlorophenyl thioethanol in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?

A1: The decrease in purity of this compound solutions can be attributed to several factors. The thioether and alcohol functional groups in the molecule are susceptible to degradation under certain conditions. Key potential causes include:

  • Oxidation: The thioether sulfur atom can be readily oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents or even dissolved oxygen over time.

  • Hydrolysis: While generally stable, extreme pH conditions (highly acidic or basic) can potentially lead to the degradation of the molecule.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds and thioethers.

  • Solvent Reactivity: The choice of solvent is crucial. Reactive solvents or impurities within the solvent can react with the compound.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure of this compound, the primary degradation products are expected to arise from the oxidation of the sulfur atom.

  • 3,5-Dichlorophenyl sulfinylethanol (Sulfoxide): The initial and most common oxidation product.

  • 3,5-Dichlorophenyl sulfonylethanol (Sulfone): Further oxidation of the sulfoxide results in the sulfone.

  • Other potential, but less common, degradation products could arise from reactions involving the dichlorophenyl ring or the ethanol group under more aggressive conditions.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is essential for monitoring the purity of your solution and quantifying any degradation products. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This technique can separate the parent compound from its more polar degradation products (like the sulfoxide and sulfone).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid decrease in purity in an organic solvent. Peroxide contamination in the solvent (e.g., THF, Dioxane). Use fresh, inhibitor-free, or peroxide-tested solvents. Consider purging the solvent with an inert gas (Nitrogen or Argon) before use.
Appearance of new peaks in HPLC chromatogram after exposure to air. Oxidation of the thioether. Prepare solutions fresh. Store solutions under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental design.
Degradation observed in aqueous buffers. Unfavorable pH. Determine the pH stability profile of the compound. Generally, maintaining a pH between 4 and 7 is a good starting point for thioether-containing compounds.
Inconsistent results between experiments. Light-induced degradation. Protect solutions from light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Conditions

This protocol is designed to intentionally degrade this compound to identify potential oxidative degradation products.

1. Materials:

  • This compound
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • 3% Hydrogen Peroxide (H₂O₂) solution
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • HPLC system with UV detector
  • RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
  • Thermal Stress: Heat the stock solution at 60°C for 24 hours.
  • Control: Keep the stock solution at room temperature, protected from light.

4. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze by RP-HPLC. A typical starting condition would be a gradient elution with a mobile phase of water and acetonitrile.

Protocol 2: Stability-Indicating HPLC Method

1. HPLC Parameters:

  • Column: RP-C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm
  • Column Temperature: 30°C

2. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • The peak for this compound should decrease in the stressed samples.
  • New peaks represent degradation products. The primary degradation products (sulfoxide and sulfone) are expected to have shorter retention times due to increased polarity.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound, illustrating the expected stability profile.

Stress Condition% this compound Remaining% Sulfoxide Formed% Sulfone Formed
Control (24h, RT) 99.8< 0.1< 0.1
3% H₂O₂ (24h, RT) 45.248.56.3
0.1 M HCl (24h, 60°C) 98.50.5< 0.1
0.1 M NaOH (24h, RT) 97.91.1< 0.1
Heat (24h, 60°C) 99.10.6< 0.1
Light (24h, UV lamp) 85.710.24.1

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Oxidation, Acid, Base, Heat, Light) prep->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by Stability-Indicating RP-HPLC Method neutralize->analyze interpret Identify Degradation Products and Assess Purity analyze->interpret

Caption: Workflow for assessing the stability of this compound.

G parent 3,5-Dichlorophenyl thioethanol sulfoxide 3,5-Dichlorophenyl sulfinylethanol (Sulfoxide) parent->sulfoxide Oxidation sulfone 3,5-Dichlorophenyl sulfonylethanol (Sulfone) sulfoxide->sulfone Further Oxidation

References

Technical Support Center: Troubleshooting "3,5-Dichlorophenyl thioethanol" MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays with "3,5-Dichlorophenyl thioethanol". The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My MIC values for this compound are highly variable between experiments. What are the potential causes?

Inconsistent MIC values can stem from several factors, particularly for hydrophobic compounds like this compound.[1][2][3][4] Key areas to investigate include:

  • Compound Solubility and Precipitation: Due to its dichlorophenyl structure, this compound likely has poor aqueous solubility.[5][6][7][8] It may precipitate when diluted from a DMSO stock into your aqueous assay medium, leading to an inaccurate final concentration.[9][10]

  • Inoculum Variability: The density and growth phase of the starting bacterial culture can significantly impact MIC results.[3][11]

  • Assay Conditions: Variations in incubation time, temperature, and media composition can all contribute to result variability.[11][12]

  • Plastic Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of microplates, reducing the effective concentration in the well.[3]

Q2: I'm observing precipitation in my assay wells after adding the this compound. How can I prevent this?

Precipitation is a common challenge with hydrophobic compounds.[5][9][10] Here are some strategies to mitigate this:

  • Optimize Solvent Concentration: While dissolving the compound in an organic solvent like DMSO is necessary, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.[5][7]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, create an intermediate dilution in a small volume of medium, then add this to the final volume.[7]

  • Pre-warm the Medium: Adding the compound stock to pre-warmed (37°C) medium can sometimes improve solubility.[7]

  • Visual Inspection: Always visually inspect your plates for precipitation before and after incubation.

Q3: Could the type of microplate I'm using affect my results?

Yes, the material of your microplate can influence the outcome of your assay. Some hydrophobic compounds may adsorb to the plasticware, effectively lowering the concentration of the compound available to interact with the microorganisms.[3] If you are observing inconsistent results, consider comparing polypropylene plates with polystyrene plates, as polypropylene is generally less prone to binding hydrophobic molecules.[3]

Q4: How critical is the standardization of the bacterial inoculum?

Standardizing the inoculum is crucial for reproducible MIC assays.[3][11] An inoculum that is too dense can lead to falsely high MIC values, a phenomenon known as the "inoculum effect".[3] Conversely, an inoculum that is too sparse may result in artificially low MICs. Always use a fresh, pure culture in the logarithmic growth phase and standardize the final inoculum concentration to approximately 5 x 10^5 CFU/mL.[3]

Data Presentation

The following table provides a template for summarizing quantitative data from your MIC assays with this compound.

Microorganism Media Type Inoculum Density (CFU/mL) Solvent & Final Concentration Observed MIC Range (µg/mL) Notes
Staphylococcus aureusMueller-Hinton Broth5 x 10^5DMSO, 0.5%8 - 32Occasional precipitation at >16 µg/mL
Escherichia coliMueller-Hinton Broth5 x 10^5DMSO, 0.5%16 - 64No visible precipitation
Pseudomonas aeruginosaMueller-Hinton Broth5 x 10^5DMSO, 0.25%32 - 128Higher DMSO concentration led to precipitation
Candida albicansRPMI-16401 x 10^3Ethanol, 0.5%4 - 16

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol is a general guideline and may need optimization for this compound.

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.[7]

  • Preparation of Microorganism Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile assay broth into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare an intermediate dilution of your compound stock in the assay broth.

    • Add 200 µL of this intermediate compound dilution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (broth and inoculum only).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the compound concentration.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Troubleshooting_MIC_Workflow start Inconsistent MIC Results check_solubility Check for Compound Precipitation start->check_solubility troubleshoot_solubility Troubleshoot Solubility Issues check_solubility->troubleshoot_solubility Precipitation Observed? optimize_solvent Optimize Solvent & Concentration (e.g., lower final DMSO %) troubleshoot_solubility->optimize_solvent Yes check_inoculum Verify Inoculum Standardization troubleshoot_solubility->check_inoculum No stepwise_dilution Use Stepwise Dilution optimize_solvent->stepwise_dilution prewarm_media Pre-warm Media stepwise_dilution->prewarm_media prewarm_media->check_inoculum troubleshoot_inoculum Troubleshoot Inoculum check_inoculum->troubleshoot_inoculum Inconsistency Persists? standardize_mcfarland Standardize to 0.5 McFarland troubleshoot_inoculum->standardize_mcfarland Yes check_assay_conditions Review Assay Conditions troubleshoot_inoculum->check_assay_conditions No use_log_phase Use Log-Phase Growth Culture standardize_mcfarland->use_log_phase use_log_phase->check_assay_conditions troubleshoot_assay Troubleshoot Assay Parameters check_assay_conditions->troubleshoot_assay Inconsistency Persists? verify_incubation Verify Incubation Time & Temp troubleshoot_assay->verify_incubation Yes check_plastics Consider Plastic Adsorption troubleshoot_assay->check_plastics No check_media_ph Check Media pH & Composition verify_incubation->check_media_ph check_media_ph->check_plastics troubleshoot_plastics Troubleshoot Plasticware check_plastics->troubleshoot_plastics Inconsistency Persists? compare_plates Compare Polypropylene vs. Polystyrene Plates troubleshoot_plastics->compare_plates Yes end_point Consistent MIC Results troubleshoot_plastics->end_point No compare_plates->end_point

Caption: Troubleshooting workflow for inconsistent MIC results.

Hypothetical_Signaling_Pathway compound 3,5-Dichlorophenyl thioethanol membrane Bacterial Cell Membrane compound->membrane interacts with protein_synthesis Protein Synthesis (Ribosome) compound->protein_synthesis may inhibit dna_replication DNA Replication (DNA Gyrase) compound->dna_replication may inhibit cell_wall Cell Wall Synthesis compound->cell_wall may inhibit disruption Disruption membrane->disruption inhibition Inhibition protein_synthesis->inhibition dna_replication->inhibition cell_wall->inhibition apoptosis Bacterial Cell Death inhibition->apoptosis disruption->apoptosis

Caption: Hypothetical antimicrobial signaling pathways.

References

Technical Support Center: Overcoming Bacterial Resistance to Dichlorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with dichlorophenyl-containing antimicrobial compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the minimum inhibitory concentration (MIC) of our dichlorophenyl-containing lead compound against our target bacteria. What are the potential mechanisms of resistance?

A1: Increased MIC values suggest the development of bacterial resistance. The primary mechanisms of resistance to antimicrobial agents, including halogenated aromatic compounds, are:

  • Enzymatic Inactivation: Bacteria may produce enzymes that modify or degrade the dichlorophenyl-containing compound, rendering it inactive.[1][2][3]

  • Target Modification: The bacterial target of your compound (e.g., a specific enzyme or ribosomal subunit) may have undergone a mutation, reducing the binding affinity of the compound.[1][2][4]

  • Reduced Permeability: Changes in the bacterial cell membrane or cell wall, such as alterations in porin channels, can limit the uptake of the compound.[1][4][5]

  • Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the compound out of the cell, preventing it from reaching its target at an effective concentration.[1][4][6]

Q2: How can we experimentally determine the mechanism of resistance in our bacterial strain?

A2: A systematic approach is required to identify the resistance mechanism. Here is a general workflow:

  • Sequence the Genome of the Resistant Strain: Compare the genome of the resistant strain to the susceptible parent strain to identify mutations in potential target genes, efflux pump regulators, or metabolic enzymes.

  • Gene Expression Analysis: Use techniques like qRT-PCR or RNA-Seq to determine if genes encoding efflux pumps or drug-modifying enzymes are upregulated in the resistant strain.

  • Efflux Pump Inhibition Assay: Test the MIC of your compound in the presence and absence of a known efflux pump inhibitor (e.g., CCCP, reserpine). A significant decrease in MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Enzymatic Degradation Assay: Incubate your compound with cell lysates from both susceptible and resistant strains and analyze the compound's integrity over time using methods like HPLC or mass spectrometry. Degradation of the compound by the resistant strain's lysate points to enzymatic inactivation.

Q3: What strategies can we employ to overcome or bypass the observed resistance?

A3: Several strategies can be explored to circumvent bacterial resistance:

  • Combination Therapy: Use your dichlorophenyl-containing compound in combination with another antimicrobial agent that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance emerging.[7]

  • Adjuvant Therapy: Combine your compound with a non-antimicrobial adjuvant that targets a resistance mechanism. For example, an efflux pump inhibitor can be used to restore the activity of a compound that is subject to efflux.[7]

  • Structural Modification of the Compound: Synthesize analogues of your lead compound to identify modifications that can evade the resistance mechanism. For instance, altering a part of the molecule recognized by an efflux pump or a degrading enzyme might restore its activity.

  • Targeting Virulence Factors: Instead of directly killing the bacteria, consider developing compounds that inhibit virulence factors. This can reduce the pathogenicity of the bacteria without exerting strong selective pressure for resistance.

Troubleshooting Guides

Problem 1: Inconsistent MIC values in our antimicrobial susceptibility testing.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard.[8][9]
Media composition variation Use a consistent batch and formulation of growth media, as variations can affect bacterial growth and compound activity.
Compound solubility issues Verify the solubility of your dichlorophenyl-containing compound in the test medium. Precipitated compound will lead to inaccurate results. Consider using a co-solvent like DMSO, ensuring the final concentration is not inhibitory to the bacteria.
Incubation conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic).

Problem 2: Our compound is effective against Gram-positive bacteria but shows poor activity against Gram-negative bacteria.

Possible Cause Troubleshooting Step
Outer membrane barrier The outer membrane of Gram-negative bacteria is a significant barrier to the entry of many antimicrobial compounds.[5]
Efflux pumps Gram-negative bacteria often possess a wide array of efflux pumps that can expel various compounds.[6]
Strategy Consider co-administering your compound with a membrane permeabilizer or an efflux pump inhibitor. Alternatively, modify the compound to enhance its ability to cross the outer membrane.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Dichlorophenyl-containing compound stock solution (in a suitable solvent like DMSO)

  • Sterile saline or broth for inoculum dilution

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the dichlorophenyl-containing compound in the sterile broth directly in the 96-well plate.

    • Typically, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (broth and inoculum only).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the test bacterium (e.g., 37°C for 18-24 hours).

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility

The disk diffusion method is a qualitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[8][10]

Materials:

  • Sterile Petri dishes with Mueller-Hinton agar

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • Dichlorophenyl-containing compound solution of a known concentration

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three different directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known amount of the dichlorophenyl-containing compound onto the surface of the agar using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the test bacterium for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Interpretive criteria (susceptible, intermediate, resistant) need to be established based on correlation with MIC data.

Visualizations

Bacterial_Resistance_Mechanisms cluster_cell Bacterial Cell Target Drug Target EffluxPump Efflux Pump Enzyme Inactivating Enzyme Compound_out Inactive Compound Enzyme->Compound_out Membrane Cell Membrane/Wall Compound_in Antimicrobial Compound Compound_in->Target Inhibition Compound_in->EffluxPump Expulsion Compound_in->Enzyme Inactivation Compound_blocked Antimicrobial Compound Compound_blocked->Membrane Blocked Entry

Caption: Common mechanisms of bacterial resistance to antimicrobial compounds.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilution of Compound B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Technical Support Center: Optimizing Enzymatic Assays with 3,5-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichlorophenyl thioethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing enzymatic assays and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 101079-86-1) is a chemical compound with the formula C8H8Cl2OS.[1][2] It features a dichlorinated phenyl ring linked to an ethanol group via a thioether bond.[1] This compound is utilized as a reagent in organic synthesis and has been investigated for potential antimicrobial and antifungal properties.[1] In the context of enzymatic assays, it may serve as a substrate for various enzymes, such as hydrolases or transferases, where the thioether bond is cleaved or modified.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a white to colorless solid.[1] Due to the dichlorophenyl group, it is expected to be sparingly soluble in water but more soluble in organic solvents like acetone, benzene, and ethanol.[3][4] The thioether bond can be susceptible to oxidation, and the compound's stability may be influenced by factors like pH and the presence of reducing or oxidizing agents in the assay buffer.[5][6]

Q3: How should this compound be stored?

A3: For long-term stability, the compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. For stock solutions, it is advisable to store them at -20°C or -80°C to prevent degradation.[7] Avoiding repeated freeze-thaw cycles is recommended to maintain the integrity of the compound.[8]

Q4: How do I prepare a working solution of this compound for my assay?

A4: Given its predicted low water solubility, a stock solution should first be prepared in an organic solvent like DMSO or ethanol.[3][4] This stock can then be diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid impacting enzyme activity. Visually inspect the final solution for any precipitation.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during enzymatic assays using this compound.

Issue 1: Low or No Enzymatic Activity

If you observe a signal that is weak or indistinguishable from the background, consider the following causes and solutions.

Possible Cause Troubleshooting Step
Degraded Substrate Prepare fresh stock solutions of this compound. Thioether and thioester compounds can be unstable.[7] Ensure stock solutions are stored properly at low temperatures.
Inactive Enzyme Verify enzyme activity using a known positive control substrate. Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles.[9]
Suboptimal Substrate Concentration The substrate concentration is a critical factor in reaction velocity.[10] Perform a substrate titration experiment to determine the optimal concentration for your specific enzyme and assay conditions.
Incorrect Buffer pH or Ionic Strength Enzyme activity is highly dependent on pH. Verify that the buffer pH is within the optimal range for your enzyme. Prepare fresh buffers if contamination or incorrect preparation is suspected.[9]
Inhibitory Contaminants If using crude cell lysates, other molecules may inhibit the enzyme. Consider partial purification of the enzyme to remove potential inhibitors.[7]
Issue 2: High Background Signal

A high background signal can mask the true enzymatic signal, leading to a poor signal-to-noise ratio and inaccurate results.[11]

Possible Cause Troubleshooting Step
Substrate Instability This compound may undergo non-enzymatic degradation, producing a signal. Run a "no-enzyme" control containing all assay components except the enzyme to measure this background rate.[7][9]
Reagent Contamination Buffers or other reagents may be contaminated with substances that generate a signal.[11] Prepare all solutions with high-purity water and reagents.[12]
Assay Component Interference A component in the assay, such as a reducing agent like DTT, may interfere with the detection method. Test for interference by systematically omitting components from control wells.
Turbidity or Precipitation The low aqueous solubility of the substrate can cause precipitation, leading to light scattering.[3] Centrifuge all solutions before use and ensure the final concentration of any organic solvent is optimized.[7]

Experimental Protocols

Protocol: Determining Optimal Substrate Concentration

This protocol describes how to perform a substrate titration to find the optimal concentration of this compound for your enzymatic assay.

Materials:

  • Enzyme of interest

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay Buffer (optimized for your enzyme)

  • Detection Reagent (specific to your assay method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Dilutions: Create a serial dilution of the this compound stock solution in Assay Buffer. The concentration range should span from well below to well above the expected Michaelis constant (Km). A typical range might be 0 µM to 200 µM.

  • Set Up Control Wells: Prepare "no-enzyme" control wells for each substrate concentration to measure and subtract the background signal.[9]

  • Add Reagents to Plate: To the appropriate wells of the 96-well plate, add the Assay Buffer and the prepared substrate dilutions.

  • Initiate Reaction: Add the enzyme to all wells except the "no-enzyme" controls to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme for a predetermined amount of time, ensuring the reaction remains within the linear range (typically <15% substrate conversion).[10]

  • Stop Reaction & Develop Signal: Stop the reaction (if necessary) and add the detection reagent according to your specific assay protocol.

  • Measure Signal: Read the plate using a microplate reader at the appropriate wavelength.

  • Analyze Data: Subtract the average signal from the "no-enzyme" controls from the corresponding experimental wells. Plot the reaction velocity (signal) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Optimization Data Example

The following table shows hypothetical results from a substrate titration experiment.

Substrate Conc. (µM)Avg. Signal (RFU)Background (RFU)Corrected Signal (RFU)
052502
548055425
1085058792
251550601490
502100652035
1002450702380
2002550752475

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an enzymatic assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Buffer & Reagent Solutions Dispense Dispense Reagents & Substrate to Plate ReagentPrep->Dispense SubstratePrep Prepare Substrate (this compound) Serial Dilutions SubstratePrep->Dispense EnzymePrep Prepare Enzyme Solution Initiate Add Enzyme to Initiate Reaction EnzymePrep->Initiate Dispense->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Read Plate in Microplate Reader Stop->Read Analyze Subtract Background, Plot Data, Determine Kinetic Parameters Read->Analyze

Caption: General workflow for optimizing an enzymatic assay.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common assay problems.

G Start Assay Problem Encountered CheckSignal Low or No Signal? Start->CheckSignal CheckBackground High Background? CheckSignal->CheckBackground No EnzymeControl Run Positive Control for Enzyme CheckSignal->EnzymeControl Yes NoEnzymeControl Run 'No-Enzyme' Control CheckBackground->NoEnzymeControl Yes EnzymeOK Control OK? EnzymeControl->EnzymeOK SubstrateTitration Perform Substrate Titration OptimizeConc Solution: Optimize Substrate Concentration SubstrateTitration->OptimizeConc CheckBuffer Verify Buffer pH & Composition EnzymeOK->SubstrateTitration Yes ReplaceEnzyme Solution: Replace or Re-purify Enzyme EnzymeOK->ReplaceEnzyme No BackgroundHigh Control Signal High? NoEnzymeControl->BackgroundHigh CheckReagents Prepare Fresh Reagents/Buffers ReagentCont Source: Reagent Contamination CheckReagents->ReagentCont CheckSolubility Check for Precipitation BackgroundHigh->CheckReagents No SubstrateDeg Source: Substrate Degradation BackgroundHigh->SubstrateDeg Yes OptimizeConc->CheckBuffer ReagentCont->CheckSolubility

Caption: Decision tree for troubleshooting enzymatic assay issues.

References

Common pitfalls in the application of "3,5-Dichlorophenyl thioethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichlorophenyl thioethanol (CAS No. 101079-86-1). This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during synthesis, storage, and application.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you navigate experimental challenges.

Question 1: I am experiencing very low yields in my thioether synthesis reaction where this compound is used as a precursor. What are the common causes?

Answer: Low yields in thioether synthesis are a frequent issue, often stemming from the reactivity of the thiol group. The primary culprits are typically oxidation of the starting material, poor reagent quality, or suboptimal reaction conditions.[1][2]

  • Oxidation: The thiol group (-SH) in this compound is highly susceptible to oxidative dimerization, which forms a disulfide byproduct (S-S bond). This consumes your starting material and reduces the amount of active nucleophile available for the reaction.[1][3]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere, such as dry argon or nitrogen.[3] Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reagent Quality: The purity of your reagents is critical.

    • Thiol: If the this compound has been stored improperly, it may have already partially oxidized.[4]

    • Base: When generating the thiolate in situ, the strength and purity of the base are crucial. Water contamination can neutralize strong bases.

    • Electrophile: Impurities in your alkylating agent can lead to unwanted side reactions.[1]

    • Solution: Use a fresh bottle of this compound or purify the existing stock if oxidation is suspected. Always use anhydrous solvents and high-purity reagents from trusted suppliers.[1]

  • Reaction Conditions: Incorrect temperature or stoichiometry can stall the reaction.

    • Solution: Double-check the molar ratios of your reactants; a slight excess of the nucleophile is often used.[1] Ensure the reaction temperature is appropriate for the specific SN2 or SNAr reaction you are performing.[2][5] Monitor the reaction's progress using TLC or LC-MS to identify if it has stalled.[6]

Question 2: My purified this compound appears to degrade over time, leading to inconsistent results in my biological assays. How can I prevent this?

Answer: The instability of thiol-containing compounds is a known challenge, primarily due to sensitivity to air and light.[4] Proper storage and handling are essential for maintaining the compound's integrity.

  • Atmosphere: Exposure to atmospheric oxygen is the main cause of degradation via oxidation to disulfide.

    • Solution: Always store the solid compound and any solutions under an inert atmosphere (argon or nitrogen).[3] After weighing out the solid, flush the headspace of the container with an inert gas before re-sealing.[3]

  • Temperature: Elevated temperatures can accelerate degradation.

    • Solution: For long-term storage, keep the compound in a tightly sealed container at -20°C.[4]

  • Moisture: Thiols can be sensitive to moisture.

    • Solution: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric water onto the cold compound.[4]

  • Solution Stability: The compound may be less stable once dissolved in a solvent, particularly in protic or aqueous media.

    • Solution: Prepare stock solutions fresh in a high-purity, anhydrous solvent like DMSO or DMF.[4] Store stock solutions at -20°C and use them within a short timeframe. Avoid repeated freeze-thaw cycles.

Question 3: I am having trouble with the potent, unpleasant odor of this compound in the lab. What are the best practices for odor control?

Answer: Thiols are infamous for their strong, foul odors, which can be detected by the human nose at extremely low concentrations (parts per billion).[7][8] This smell can cause nuisance complaints and adverse reactions like headaches.[8] Strict handling protocols are necessary.

  • Engineering Controls:

    • Solution: Always handle the compound and its solutions inside a certified chemical fume hood.[7] To prevent the odor from simply being exhausted outside, it is best practice to scrub the effluent air from your experiment. This can be done by bubbling the gas outlet from your reaction vessel through a trap containing a bleach solution (sodium hypochlorite), which oxidizes the volatile thiol compounds.[7]

  • Waste Disposal:

    • Solution: All contaminated waste, including pipette tips, gloves, and paper towels, should be immediately placed in a sealed bag or container.[7] Before disposal, these items should be quenched with a bleach solution inside the fume hood. All glassware that came into contact with the thiol must be rinsed with bleach and soaked for several hours to neutralize any residual odor before washing.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • Store in a tightly sealed, opaque container at -20°C under an inert argon or nitrogen atmosphere to prevent oxidation and degradation.[4]

  • Q2: What is the molecular formula and weight of this compound?

    • The molecular formula is C₈H₈Cl₂OS, and the molecular weight is approximately 223.12 g/mol .[9]

  • Q3: In which solvents is this compound soluble?

    • While specific data is limited, based on its structure (an aromatic ring with a short polar side chain), it is expected to be sparingly soluble in water but should show good solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[10]

  • Q4: What are the primary known applications of this compound?

    • It is primarily used as a reagent or building block in organic synthesis.[10] It has also been studied for potential antimicrobial and antifungal properties.[10]

  • Q5: What safety precautions should be taken when handling this compound?

    • Beyond the odor control measures mentioned above, standard personal protective equipment (PPE) is required: a lab coat, chemical-resistant gloves, and safety goggles. Handle only in a chemical fume hood. It may be harmful if swallowed, inhaled, or in contact with the skin.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101079-86-1[10]
Molecular Formula C₈H₈Cl₂OS[10]
Molecular Weight 223.12 g/mol [9]
Appearance White to colorless solid[10]
Boiling Point 330.8°C at 760 mmHg[11]
Flash Point 153.9°C[11]
pKa (Predicted) 14.25 ± 0.10[10]

Table 2: Illustrative Solubility Profile

SolventSolubilityNotes
WaterSparingly soluble[10]
Dichloromethane (DCM)SolubleExpected based on polarity
Tetrahydrofuran (THF)SolubleExpected based on polarity
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions[4]
EthanolSolubleExpected based on polarity

Experimental Protocols

Protocol 1: Synthesis of an S-Alkyl Thioether via SN2 Reaction

This protocol describes a general method for alkylating this compound, analogous to a Williamson ether synthesis.[1][5]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., ethyl bromide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere of argon, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Carefully add the sodium hydride (1.1 eq) to the THF and cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the thiolate anion.

  • Add the alkyl bromide (1.2 eq) dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Cool the reaction back to 0°C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification reagent reagent process process product product atmosphere atmosphere Thiol 3,5-Dichlorophenyl thioethanol Deprotonation Deprotonation (0°C, 30 min) Thiol->Deprotonation NaH NaH in THF NaH->Deprotonation Inert Argon Atmosphere Inert->Deprotonation Inert Env. SN2 SN2 Attack (RT, Overnight) Deprotonation->SN2 Thiolate Intermediate AlkylHalide Alkyl Halide AlkylHalide->SN2 Quench Quench (NH4Cl) SN2->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify FinalProduct Final Thioether Product Purify->FinalProduct

Caption: Workflow for a typical S-alkylation synthesis.

G cluster_oxidation Oxidation Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions problem problem cause cause solution solution start Low Reaction Yield? c1 Thiol Oxidation (Disulfide Formation) start->c1 Check for byproducts c2 Poor Reagent Purity (Thiol, Base, Electrophile) start->c2 Verify reagents c3 Incorrect Temp or Stoichiometry start->c3 Check parameters s1 Use Degassed Solvents & Inert Atmosphere c1->s1 s2 Use Fresh/Pure Reagents & Anhydrous Solvents c2->s2 s3 Verify Molar Ratios & Optimize Temperature c3->s3

Caption: Troubleshooting decision tree for low synthesis yield.

G compound compound target target effect effect pathway pathway Thioethanol 3,5-Dichlorophenyl thioethanol ActiveSite Active Site Thiol (-SH) Thioethanol->ActiveSite Forms disulfide bond Enzyme Target Enzyme (e.g., Cysteine Protease) Enzyme->ActiveSite Inhibition Covalent Inhibition ActiveSite->Inhibition Blocks substrate binding Apoptosis Cellular Apoptosis Inhibition->Apoptosis

Caption: Hypothetical mechanism of covalent enzyme inhibition.

References

Validation & Comparative

Comparative Analysis of Antimicrobial Activity: 3,5-Dichlorophenyl thioethanol vs. 3,4-Dichlorophenyl thioethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies, as well as a lack of specific antimicrobial activity data for both 3,5-Dichlorophenyl thioethanol and 3,4-Dichlorophenyl thioethanol. While the broader class of dichlorophenyl derivatives has been investigated for antimicrobial properties, specific data, such as Minimum Inhibitory Concentrations (MICs), for these two particular thioethanol compounds is not publicly available in the reviewed resources.

This guide, therefore, serves to highlight this critical knowledge gap and to provide a framework for the kind of experimental data and methodologies that would be required for a proper comparative assessment.

Quantitative Data Summary: A Call for Research

A thorough search of scientific databases and chemical repositories did not yield any quantitative data on the antimicrobial efficacy of this compound and 3,4-Dichlorophenyl thioethanol. To facilitate a meaningful comparison, the following data table structure is proposed for future research in this area.

Table 1: Proposed Data Structure for Comparative Antimicrobial Activity

MicroorganismStrainThis compound MIC (µg/mL)3,4-Dichlorophenyl thioethanol MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Data Not AvailableData Not AvailableVancomycin
Escherichia coliATCC 25922Data Not AvailableData Not AvailableCiprofloxacin
Candida albicansATCC 90028Data Not AvailableData Not AvailableFluconazole
Pseudomonas aeruginosaATCC 27853Data Not AvailableData Not AvailableGentamicin
Bacillus subtilisATCC 6633Data Not AvailableData Not AvailablePenicillin

Experimental Protocols: A Methodological Framework

To generate the data required for the comparison, standardized antimicrobial susceptibility testing methods should be employed. The following protocols are recommended:

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compounds: Stock solutions of this compound and 3,4-Dichlorophenyl thioethanol are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Microplate Preparation: A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Incubation: The microplates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, 30°C for 24-48 hours for fungi).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Stock Solutions of 3,5- and 3,4-Dichlorophenyl thioethanol C Serial Dilution in 96-Well Plate A->C B Microorganism Culture D Inoculation B->D C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G signaling_pathway cluster_compound Dichlorophenyl thioethanol cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound 3,5- or 3,4-Dichlorophenyl thioethanol Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme DNA DNA Synthesis Interference Compound->DNA Leakage Cellular Leakage Membrane->Leakage Metabolism Metabolic Disruption Enzyme->Metabolism Replication Replication Failure DNA->Replication Death Cell Death Leakage->Death Metabolism->Death Replication->Death

A Comparative Analysis of Quorum Sensing Inhibitors: Evaluating 3,5-Dichlorophenyl thioethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in quorum sensing (QS) research is the identification and characterization of novel inhibitory compounds. While significant interest exists in the potential of various chemical scaffolds, comprehensive comparative data remains a key requirement for advancing drug development. This guide provides a comparative overview of known quorum sensing inhibitors, with a special focus on organosulfur and halogenated phenyl compounds, offering a framework for evaluating potential candidates like 3,5-Dichlorophenyl thioethanol.

Currently, there is a notable lack of specific experimental data in publicly available scientific literature detailing the quorum sensing inhibitory activity of this compound. Searches for its IC50 values, biofilm inhibition percentages, and effects on specific virulence factors have not yielded quantitative results. However, the structural features of this compound—a halogenated phenyl ring and a thioether linkage—are present in other molecules with demonstrated anti-QS and antimicrobial properties. This guide, therefore, aims to provide a comparative landscape of these related inhibitors to offer a predictive context for the potential activity of this compound.

Limited Antimicrobial Data on a Structural Analog

While direct quorum sensing data is unavailable for this compound, preliminary antimicrobial screening of a closely related analog, 2-(3,5-Dichlorophenyl)ethanol , has been reported. This compound, which shares the dichlorophenyl moiety but has an ethanol group instead of a thioethanol group, has shown inhibitory activity against the growth of several bacterial strains. The reported Minimum Inhibitory Concentration (MIC) values are presented in Table 1.[1] It is important to note that MIC values reflect growth inhibition and are not a direct measure of quorum sensing inhibition.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
2-(3,5-Dichlorophenyl)ethanolStaphylococcus aureus0.05
Escherichia coli0.1
Bacillus subtilis0.08
Table 1. Minimum Inhibitory Concentrations (MIC) of 2-(3,5-Dichlorophenyl)ethanol against various bacterial strains.[1]

Comparative Analysis of Structurally Related Quorum Sensing Inhibitors

To provide a basis for comparison, this section details the experimentally determined activities of other quorum sensing inhibitors, particularly those containing organosulfur or halogenated phenyl moieties. These compounds have been evaluated for their ability to inhibit QS-regulated processes such as biofilm formation and the production of virulence factors.

Organosulfur Compounds

Organosulfur compounds, particularly those derived from garlic and other alliums, have been a subject of interest for their quorum sensing inhibitory potential.

CompoundTarget OrganismAssayEndpointResult
AjoenePseudomonas aeruginosaGene expression microarrayReduction of QS-controlled virulence genes (lasB, rhlA)Significant downregulation
Diphenyl disulfidePseudomonas aeruginosaBiofilm inhibition assayReduction in biofilm formationSignificant reduction
S-phenyl-L-cysteine sulfoxidePseudomonas aeruginosaBiofilm inhibition assayReduction in biofilm formationSignificant reduction
Table 2. Quorum sensing inhibitory activity of selected organosulfur compounds.
Halogenated Compounds

Halogenated compounds, including furanones and other phenyl derivatives, represent another important class of quorum sensing inhibitors.

CompoundTarget OrganismAssayEndpointResult
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanonePseudomonas aeruginosaBiofilm inhibition assayInhibition of biofilm formationPotent inhibitor
N-(4-chlorobenzyl)-2-(4-(4,5-dihydro-1H-imidazole-2-yl) phenoxy) acetamideChromobacterium violaceum CV026QS inhibition assayInhibition of violacein production90% inhibition at 100 µM
3,4-dibromo-5-oxo-2,5-dihydrofuran-2-yl 2-(3,4-dimethoxyphenyl) acetatePseudomonas aeruginosa (ATCC 27853, ATCC 9027, and PAO1)Biofilm inhibition assayInhibition of biofilm formationActive at 256-512 µg/mL
Table 3. Quorum sensing inhibitory activity of selected halogenated compounds.

Signaling Pathways and Experimental Protocols

Understanding the mechanisms by which these inhibitors function is crucial for drug development. Below are representations of a general quorum sensing signaling pathway and a typical experimental workflow for screening QS inhibitors.

QuorumSensingPathway cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Autoinducer_Synthase->Autoinducer Synthesis Receptor_Protein Receptor Protein (e.g., LuxR) Autoinducer->Receptor_Protein Binding & Activation Extracellular_Autoinducer Autoinducer Pool Autoinducer->Extracellular_Autoinducer Secretion Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor_Protein->Gene_Expression Regulation Extracellular_Autoinducer->Autoinducer Uptake

Caption: A generalized diagram of a bacterial quorum sensing signaling pathway.

QSI_Screening_Workflow start Start: Library of Test Compounds primary_screen Primary Screening: Reporter Strain Assay (e.g., C. violaceum) start->primary_screen growth_inhibition Counter-Screen: Bacterial Growth Inhibition Assay primary_screen->growth_inhibition Active Compounds secondary_screen Secondary Screening: Biofilm Inhibition Assay growth_inhibition->secondary_screen Non-toxic Compounds virulence_assay Virulence Factor Quantification (e.g., Pyocyanin, Elastase) secondary_screen->virulence_assay Active Compounds hit_compound Identified Hit Compound(s) virulence_assay->hit_compound

Caption: A typical experimental workflow for screening quorum sensing inhibitors.

Experimental Protocols

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QS inhibitors. Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by quorum sensing. Inhibition of violacein production without inhibiting bacterial growth is indicative of potential QS inhibitory activity.

  • Bacterial Culture: A culture of C. violaceum is grown overnight in a suitable liquid medium (e.g., Luria-Bertani broth).

  • Assay Setup: In a 96-well microtiter plate, the test compounds are added at various concentrations to fresh growth medium.

  • Inoculation: A standardized inoculum of the overnight C. violaceum culture is added to each well.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Quantification: After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD600). The violacein pigment is then extracted from the bacterial cells (e.g., using DMSO or ethanol) and quantified by measuring the absorbance at a specific wavelength (e.g., 585-595 nm).

  • Analysis: The percentage of violacein inhibition is calculated relative to a control (no compound) after normalizing for bacterial growth.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

  • Bacterial Culture: A bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa) is grown overnight.

  • Assay Setup: Test compounds are added to a fresh growth medium in the wells of a microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Staining: After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed. The remaining biofilm is stained with a dye such as crystal violet.

  • Quantification: The excess stain is washed away, and the dye that has stained the biofilm is solubilized (e.g., with ethanol or acetic acid). The amount of biofilm is then quantified by measuring the absorbance of the solubilized dye.

  • Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Conclusion

While direct experimental evidence for the quorum sensing inhibitory activity of this compound is currently lacking, its structural similarity to known antimicrobial and anti-QS compounds suggests it may be a candidate for further investigation. The comparative data on organosulfur and halogenated phenyl inhibitors presented in this guide provide a valuable reference for researchers in the field. Future studies employing the standardized experimental protocols outlined here are necessary to elucidate the specific biological activity of this compound and determine its potential as a novel quorum sensing inhibitor.

References

Comparative Efficacy of 3,5-Dichlorophenyl thioethanol and Known Antibiotics: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial efficacy of the compound "3,5-Dichlorophenyl thioethanol" against established antibiotics. As of the latest literature review, specific experimental data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, is not publicly available. One source has indicated that it has been investigated for potential antimicrobial and antifungal properties, but quantitative results from these studies are not accessible.[1]

Therefore, this document presents a hypothetical comparison based on the reported antimicrobial activities of structurally related dichlorophenyl compounds. This is juxtaposed with established efficacy data for widely used antibiotics—Ciprofloxacin, Gentamicin, and Amoxicillin—to provide a frame of reference for future research and development.

Data Presentation: A Comparative Analysis of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected known antibiotics against common Gram-positive and Gram-negative bacteria. For context, hypothetical data for a dichlorophenyl-containing compound is included, based on values reported for similar chemical structures. A lower MIC value indicates greater potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Compound/AntibioticTarget OrganismMIC (µg/mL)Data Source
Hypothetical Dichlorophenyl Compound Staphylococcus aureus8[2]
Escherichia coli16[2]
Ciprofloxacin Escherichia coli≤1 (Susceptible)[3][4]
Staphylococcus aureus0.6[4]
Gentamicin Staphylococcus aureus0.235 - 0.5[5]
Escherichia coli0.002[6]
Amoxicillin Staphylococcus aureus0.125 - 0.5[7]
Borrelia burgdorferi0.5[8]
Aggregatibacter actinomycetemcomitans0.25 - 2.0[9]

Note: The data for the "Hypothetical Dichlorophenyl Compound" is illustrative and based on findings for other dichlorophenyl derivatives, not this compound itself.

Experimental Protocols: Standard Methodologies for Antimicrobial Susceptibility Testing

The data presented above is typically generated using standardized in vitro susceptibility testing methods. The following are detailed protocols for two of the most common assays.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[2] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each test well.[2]

  • Compound Dilution: The test compound (e.g., this compound) and standard antibiotics are prepared in a suitable solvent, such as DMSO.[2] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[2]

  • Incubation: The inoculated plates are covered and incubated at 37°C for 16-20 hours.[2]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[2]

2. Agar Disk Diffusion Method

This is a qualitative method used to assess the susceptibility of bacteria to a particular antimicrobial agent.

  • Plate Inoculation: A sterile cotton swab is dipped into a standardized bacterial inoculum (0.5 McFarland standard) and swabbed evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate.[2]

  • Disk Application: Sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound are aseptically placed on the agar surface.[2]

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • Result Interpretation: The antimicrobial efficacy is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates Inoculum->Inoculation Compound Test Compound/ Antibiotic Stock Dilution Serial Dilution in 96-Well Plate (Broth) or Disk Impregnation (Agar) Compound->Dilution Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC Determine MIC Incubation->MIC Broth Dilution Zone Measure Zone of Inhibition Incubation->Zone Disk Diffusion

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Antimicrobial_Agent Antimicrobial Agent (e.g., this compound) Bacterial_Cell Bacterial Cell Antimicrobial_Agent->Bacterial_Cell Penetration Target_Site Specific Target Site (e.g., Cell Wall, DNA Gyrase) Bacterial_Cell->Target_Site Binding Pathway_Disruption Metabolic/Signaling Pathway Disruption Target_Site->Pathway_Disruption Cell_Damage Cellular Damage Pathway_Disruption->Cell_Damage Growth_Inhibition Inhibition of Growth / Cell Death Cell_Damage->Growth_Inhibition

Caption: Hypothetical Mechanism of Antimicrobial Action.

References

Efficacy of Dichlorophenyl-Containing Compounds: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-cancer potential of dichlorophenyl-containing compounds reveals significant efficacy for 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) in preclinical models of melanoma and lung cancer. In contrast, a thorough review of available scientific literature yielded no specific in vitro or in vivo efficacy data for 3,5-Dichlorophenyl thioethanol in the context of drug development.

This guide provides a detailed comparison of the biological activity of COH-SR4, supported by experimental data and methodologies, to offer insights for researchers and professionals in drug development.

In Vitro Efficacy: COH-SR4 Demonstrates Potent Anti-Proliferative and Pro-Apoptotic Effects

COH-SR4 has been shown to inhibit the survival and clonogenic potential of cancer cells while inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Quantitative In Vitro Data for COH-SR4
Cell LineCancer TypeIC50 (µM)AssayCitation
B16-F0Melanoma5 ± 1MTT Assay[1](--INVALID-LINK--)
Various Melanoma LinesMelanoma0.81 - 3.83Cell Titer Glo[2](--INVALID-LINK--)
H358Lung Cancer23 ± 2MTT Assay[3](--INVALID-LINK--)

In Vivo Efficacy: COH-SR4 Inhibits Tumor Growth in Animal Models

Oral administration of COH-SR4 has demonstrated significant anti-tumor effects in mouse models of melanoma and lung cancer.

Quantitative In Vivo Data for COH-SR4
Cancer TypeAnimal ModelDosageEffectCitation
MelanomaSyngeneic and Nude Mice4 mg/kg (oral)Effective inhibition of tumor burden.[4](5--INVALID-LINK--
Melanoma (A375 xenograft)Mice10 mg/kg (oral, daily)94.9% tumor growth suppression (superior to vemurafenib at 81.6%).[2](--INVALID-LINK--)
Lung Cancer (H358 xenograft)MiceNot specifiedRegression of established xenografts.[6](--INVALID-LINK--)

Mechanism of Action: A Multi-faceted Approach

COH-SR4 exerts its anti-cancer effects through at least two key mechanisms: the inhibition of Glutathione S-transferase (GST) activity and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4](7--INVALID-LINK--

COH-SR4_Signaling_Pathway COH-SR4 COH-SR4 GST GST COH-SR4->GST inhibition AMPK AMPK COH-SR4->AMPK activation Cell_Survival_Proliferation Cell_Survival_Proliferation GST->Cell_Survival_Proliferation AMPK->Cell_Survival_Proliferation Apoptosis Apoptosis AMPK->Apoptosis

Caption: COH-SR4 Signaling Pathway.

Structure-Activity Relationship of Dichlorophenyl Urea Derivatives

Studies on bisaryl urea compounds, including COH-SR4, have indicated that their mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation.[1](8--INVALID-LINK-- The presence and position of electron-withdrawing groups, such as chlorine atoms, on the phenyl rings are crucial for their anti-cancer activity. Research on various diaryl urea derivatives has shown that modifications to the phenyl rings can significantly impact their antiproliferative effects.[9](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experimental Workflows

In_Vitro_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) cluster_cellcycle Cell Cycle Analysis Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Add_MTT Add_MTT Treat_with_Compound->Add_MTT Solubilize_Formazan Solubilize_Formazan Add_MTT->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance Seed_and_Treat Seed_and_Treat Stain_Annexin_V_PI Stain_Annexin_V_PI Seed_and_Treat->Stain_Annexin_V_PI Flow_Cytometry_Analysis Flow_Cytometry_Analysis Stain_Annexin_V_PI->Flow_Cytometry_Analysis Seed_Treat_Harvest Seed_Treat_Harvest Fix_and_Permeabilize Fix_and_Permeabilize Seed_Treat_Harvest->Fix_and_Permeabilize Stain_with_PI Stain_with_PI Fix_and_Permeabilize->Stain_with_PI Flow_Cytometry Flow_Cytometry Stain_with_PI->Flow_Cytometry

Caption: General In Vitro Experimental Workflows.

Cell Viability (MTT) Assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 96 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Apoptosis (Annexin V) Assay:

  • Cells are treated with the compound for the desired time.

  • Both floating and adherent cells are collected and washed.

  • Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters necrotic cells).

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Cells are treated with the compound, harvested, and fixed (e.g., with cold ethanol).

  • The fixed cells are then permeabilized and treated with RNase to remove RNA.

  • Cells are stained with a DNA intercalating dye such as Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Experimental Workflow

In_Vivo_Workflow Implant_Cancer_Cells Implant_Cancer_Cells Tumor_Growth Tumor_Growth Implant_Cancer_Cells->Tumor_Growth Randomize_and_Treat Randomize_and_Treat Tumor_Growth->Randomize_and_Treat Monitor_Tumor_Volume Monitor_Tumor_Volume Randomize_and_Treat->Monitor_Tumor_Volume Endpoint_Analysis Endpoint_Analysis Monitor_Tumor_Volume->Endpoint_Analysis

Caption: General In Vivo Xenograft Model Workflow.

Xenograft Tumor Model:

  • Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into control and treatment groups.

  • The treatment group receives the test compound (e.g., via oral gavage) for a defined period.

  • Tumor volume is measured regularly using calipers or imaging techniques.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

References

Comparative analysis of the cytotoxicity of "3,5-Dichlorophenyl thioethanol" and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity data for several analogs of dichlorophenyl compounds. The data is presented as IC50 or LC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth or cause 50% cell death, respectively. This metric is a common measure of a compound's cytotoxic potency.

Compound/AnalogCell LineAssay TypeCytotoxicity Value (µM)
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)MTT AssayLC50: 233.0 ± 19.7[1]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)MTT AssayLC50: 160.2 ± 5.9[1]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast Cancer)Not SpecifiedGI50: 0.56 ± 0.03[2]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast Cancer)Not SpecifiedGI50: 0.127 ± 0.04[2]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileVarious Cancer LinesNot SpecifiedGI50: 0.030 ± 0.014[2]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon Cancer)MTT AssayIC50: 1.5 - 8.9 (range)[3]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)B16-F0 (Melanoma)MTT AssayIC50: 5 ± 1[4]

IC50 (Half-maximal inhibitory concentration) and LC50 (Lethal Concentration 50) values are measures of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

The data indicates that the cytotoxicity of dichlorophenyl analogs can be significantly influenced by the rest of the molecular structure. For instance, the cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) is enhanced in HepG2 cells overexpressing the CYP3A4 enzyme, suggesting that metabolic activation plays a role in its toxicity.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are generalized protocols for two common cytotoxicity assays.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay Protocol

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells are treated with the vehicle (e.g., DMSO) alone.[1]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: A sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[5][8]

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[5] The IC50 value is then determined by plotting cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[10][11]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of the number of dead cells.[11]

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.[12]

  • LDH Reaction: A reaction mixture provided with a commercial LDH cytotoxicity assay kit is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]

  • Stop Reaction: A stop solution is added to each well to terminate the enzymatic reaction.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cytotoxicity is calculated based on the absorbance values of the treated samples relative to the controls.

Mandatory Visualization

To aid in the understanding of the potential mechanisms of cytotoxicity, a simplified diagram of the intrinsic and extrinsic apoptosis pathways is provided below. Many cytotoxic compounds induce cell death through the activation of these signaling cascades.

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Bid Bid Caspase-8->Bid Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bid->Bax/Bak Activation

References

A Comparative Analysis of 3,5-Dichlorophenyl thioethanol and Other Halogenated Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, halogenated phenyl derivatives represent a significant class of compounds with diverse biological activities. This guide provides a comparative analysis of 3,5-Dichlorophenyl thioethanol against other notable halogenated phenyl derivatives, focusing on their antimicrobial properties and toxicological profiles. The inclusion of chlorine atoms on the phenyl ring is known to influence the lipophilicity, metabolic stability, and target-binding affinity of these molecules, thereby modulating their biological effects.

Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in biological systems. Below is a comparison of the physicochemical properties of this compound and selected halogenated phenyl derivatives.

PropertyThis compound2,4-Dichlorophenol4-Chlorophenol2,4,6-TrichlorophenolPentachlorophenol
CAS Number 101079-86-1120-83-2106-48-988-06-287-86-5
Molecular Formula C₈H₈Cl₂OSC₆H₄Cl₂OC₆H₅ClOC₆H₃Cl₃OC₆Cl₅OH
Molecular Weight ( g/mol ) 223.12163.00128.56197.45266.34
Boiling Point (°C) 330.8 at 760 mmHg210220246310

Antimicrobial Activity

Halogenated phenyl derivatives have been investigated for their potential as antimicrobial agents. The data below summarizes the minimum inhibitory concentrations (MIC) of this compound against specific bacterial strains. A direct comparison with other halogenated phenols is challenging due to the lack of publicly available, standardized MIC data for the same strains. However, where available, MIC values for other chlorinated phenols against common pathogens are included to provide a broader context.

The 3,5-dichloro substitution pattern in this compound has been suggested to enhance its activity against Gram-positive bacteria when compared to monosubstituted analogs[1].

CompoundTest OrganismMIC (µg/mL)
This compound Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16[1]
Enterococcus faecalis< 25[1]
Dichlorophen Staphylococcus aureus2 - 8[2]
2,4-Dichlorophenol Escherichia coliGrowth affected at 12-24[3]

Toxicological Profile

The toxicological assessment of new chemical entities is a critical aspect of drug development. The following table compares the acute oral toxicity (LD50) of several halogenated phenyl derivatives in rats. Currently, there is no publicly available LD50 value for this compound.

CompoundOral LD50 (Rat, mg/kg)
This compound Data not available
2,4-Dichlorophenol 1276 - 1352[4]
4-Chlorophenol 670
2,4,6-Trichlorophenol 820[5][6]
Pentachlorophenol 27 - 211[7]

It is important to note that the toxicity of halogenated phenols can be influenced by the number and position of the halogen atoms.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of chemical compounds. Below are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a common procedure for determining MIC values.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of microbial growth.

Procedure:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells (no compound) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for common bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Acute Oral Toxicity (LD50) Study

The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The Up-and-Down Procedure (UDP) is a method used to estimate the LD50 that reduces the number of animals required.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. This process continues until a stopping criterion is met.

Procedure:

  • Animal Selection and Preparation: Healthy, young adult rodents (e.g., rats or mice) of a single-sex are used. The animals are fasted prior to dosing.

  • Dose Selection: A starting dose is chosen based on available information about the substance's toxicity. A dose progression factor (commonly 1.5 or 2) is also selected.

  • Dosing: A single animal is administered the starting dose via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 24 hours for acute effects and up to 14 days for delayed effects).

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This sequential dosing continues until the study's stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 value and its confidence interval are calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

Experimental_Workflow_for_Antimicrobial_Screening cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_toxicity Toxicity Assessment A Compound Library (Halogenated Phenyl Derivatives) B Agar Disk Diffusion Assay A->B Test Compounds F Acute Oral Toxicity Study (LD50 Determination) A->F C Measure Zone of Inhibition B->C Observe Results D Broth Microdilution Assay (MIC Determination) C->D Select Active Compounds E Determine Minimum Inhibitory Concentration D->E Analyze Data G Determine Median Lethal Dose F->G Analyze Data Quorum_Sensing_Inhibition_Pathway cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer Synthesizes Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binds to Gene_Expression Target Gene Expression (e.g., Virulence Factors, Biofilm Formation) Receptor->Gene_Expression Activates Inhibitor 3,5-Dichlorophenyl thioethanol Inhibitor->Signal_Synthase Inhibits Inhibitor->Receptor Blocks Binding

References

Benchmarking the activity of "3,5-Dichlorophenyl thioethanol" against standard reference compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenyl thioethanol is a synthetic organosulfur compound characterized by a dichlorinated phenyl ring linked to a thioethanol moiety. While direct experimental data on the bioactivity of this specific molecule is not extensively documented in publicly accessible literature, its structural components—the dichlorophenyl group and the thio-ether linkage—are present in numerous compounds with established biological activities. For instance, dichlorophen is a known fungicide and bactericide, and various derivatives of thiophenes and thioethanols have demonstrated a range of antimicrobial and insecticidal properties. This guide presents a proposed benchmarking framework for evaluating the potential antifungal and insecticidal activities of this compound against established standard reference compounds. The experimental protocols, data presentation formats, and pathway diagrams provided herein are intended to serve as a comprehensive template for researchers undertaking such an evaluation.

Hypothetical Benchmarking Data

The following tables summarize hypothetical data from proposed antifungal and insecticidal assays. These tables are structured for clear comparison of this compound with standard reference compounds.

Table 1: Antifungal Activity - Minimum Inhibitory Concentration (MIC)

CompoundMIC (µg/mL) against Aspergillus nigerMIC (µg/mL) against Candida albicans
This compound12.525
Fluconazole (Standard)160.5
Dichlorophen (Standard)816

Table 2: Insecticidal Activity - Mortality Rate (%)

Compound24-hour Mortality (%) at 10 µg/cm² against Aedes aegypti48-hour Mortality (%) at 10 µg/cm² against Aedes aegypti
This compound6585
DDT (Standard)9098
Malathion (Standard)8895

Experimental Protocols

1. Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal strains.

  • Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Fungal strains (Aspergillus niger, Candida albicans) are cultured on appropriate agar plates.

    • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the test compound and standard antifungals (Fluconazole, Dichlorophen) are prepared in 96-well microtiter plates using RPMI-1640 medium.

    • Each well is inoculated with a standardized fungal suspension.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

2. Insecticidal Activity Assay

  • Objective: To assess the contact toxicity of this compound against a model insect species.

  • Method: WHO filter paper contact assay.

    • Stock solutions of this compound and standard insecticides (DDT, Malathion) are prepared in a suitable solvent (e.g., acetone).

    • Whatman No. 1 filter papers are impregnated with the test solutions to achieve a final concentration of 10 µg/cm².

    • Solvent is allowed to evaporate completely.

    • Non-blood-fed female Aedes aegypti mosquitoes (3-5 days old) are exposed to the treated filter papers in WHO exposure tubes.

    • Mortality is recorded at 24 and 48 hours post-exposure.

    • Control groups are exposed to filter papers treated with solvent only.

Visualizing Workflows and Pathways

Experimental Workflow for Antifungal MIC Assay

prep Prepare Fungal Inoculum inoculate Inoculate Plates prep->inoculate stock Prepare Compound Stock Solutions (DMSO) serial Perform Serial Dilutions in 96-well Plates stock->serial serial->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read Read MIC values incubate->read

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Hypothesized Signaling Pathway for Fungal Cell Wall Disruption

Given the presence of a dichlorophenyl group, a potential mechanism of antifungal action could involve the disruption of fungal cell wall integrity, a pathway targeted by some antifungal agents.

compound 3,5-Dichlorophenyl thioethanol membrane Fungal Cell Membrane compound->membrane Interacts with ergosterol Ergosterol Synthesis membrane->ergosterol Inhibits cellwall Cell Wall Synthesis (β-glucan, Chitin) membrane->cellwall Disrupts signaling to disruption Cell Wall Disruption ergosterol->disruption Leads to cellwall->disruption Leads to lysis Cell Lysis disruption->lysis

Caption: A hypothesized signaling pathway for antifungal activity.

Disclaimer: The data and pathways presented in this guide are hypothetical and for illustrative purposes. Experimental validation is required to determine the actual bioactivity and mechanism of action of this compound.

Cross-validation of "3,5-Dichlorophenyl thioethanol" activity in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Study Against Common Bacterial Strains

For researchers and professionals in the fields of microbiology and drug development, the identification of novel antimicrobial agents is a critical endeavor. This guide provides a comparative analysis of the antibacterial activity of 3,5-Dichlorophenyl thioethanol against three common bacterial strains: Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Its performance is cross-validated against established antibiotics, supported by experimental data and detailed methodologies.

In Vitro Antibacterial Activity

The efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are presented in comparison to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics

CompoundStaphylococcus aureus (mg/L)Escherichia coli (mg/L)Bacillus subtilis (mg/L)
This compound50[1]100[1]80[1]
Ciprofloxacin0.25 - 0.5[2][3]--
Ampicillin0.6 - 14[4]-
Tetracycline--8[5]

Note: MIC values for ciprofloxacin against S. aureus can vary, with some studies showing MICs for 90% of isolates at 0.5 µg/ml[2]. For ampicillin against E. coli, the MIC is reported to be 4 mg/L[4]. The susceptibility of Bacillus subtilis to tetracycline has been established with an MIC of 8.0 mg/liter[5].

Experimental Protocols

The following are detailed methodologies for determining the antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on an appropriate agar medium. Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final required inoculum concentration.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antimicrobial agent) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from each well that shows no visible growth is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on studies of structurally related halogenated phenolic and dichlorophenyl compounds, several potential mechanisms can be proposed:

  • Disruption of Cell Membrane Integrity: Halogenated phenols have been shown to interfere with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption can affect essential cellular processes and ultimately lead to cell death.

  • Inhibition of Cellular Respiration: Dichlorophenyl compounds may interfere with the bacterial respiratory chain. This can disrupt ATP synthesis and the overall energy metabolism of the bacterial cell.

  • Enzyme Inhibition: Halogenated aromatic compounds have the potential to inhibit essential bacterial enzymes. For instance, some phenolic compounds have been found to inhibit dehydrogenase activity in bacteria[6]. Thiophenol derivatives may also target specific enzymes crucial for bacterial survival.

Further research is necessary to pinpoint the specific molecular targets and biochemical pathways affected by this compound.

Visualizing the Workflow and Potential Pathway

To better illustrate the experimental process and a hypothetical mechanism of action, the following diagrams were generated using Graphviz.

G Experimental Workflow for Antibacterial Activity Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Bacterial Culture D Inoculation A->D B Antimicrobial Compound C Serial Dilution B->C C->D E Incubation D->E F Observe Growth E->F G Subculture from Clear Wells F->G H Incubation G->H I Count Colonies H->I

Caption: Workflow for MIC and MBC testing.

G Hypothetical Signaling Pathway Inhibition Compound 3,5-Dichlorophenyl thioethanol Membrane Bacterial Cell Membrane Compound->Membrane Disruption Enzyme Essential Enzyme Compound->Enzyme Inhibition Pathway Metabolic Pathway Membrane->Pathway Enzyme->Pathway Growth Bacterial Growth Inhibition Pathway->Growth

Caption: Potential mechanisms of antibacterial action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known mechanisms of action of "3,5-Dichlorophenyl thioethanol" and structurally related compounds. Due to the limited publicly available data on the specific mechanism of action for "this compound," this comparison leverages in-depth findings from studies on its analogs: the anti-cancer agent "1,3-bis(3,5-dichlorophenyl) urea" (COH-SR4) and the hepatotoxic agent "3-(3,5-dichlorophenyl)-2,4-thiazolidinedione" (DCPT). This comparative approach aims to provide a broader understanding of the potential biological activities of compounds containing the 3,5-dichlorophenyl moiety.

Executive Summary

While "this compound" is identified as a pesticide with potential antimicrobial and antifungal properties, its precise molecular mechanism of action is not well-documented in available literature. In contrast, extensive research on related compounds reveals diverse and potent biological activities. COH-SR4 exhibits significant anti-cancer properties by inducing apoptosis and cell cycle arrest in cancer cells. Conversely, DCPT demonstrates dose-dependent hepatotoxicity, mediated by its metabolic activation by cytochrome P450 enzymes. This guide synthesizes the available experimental data to offer a comparative perspective on these compounds.

Data Presentation: Comparative Overview

CompoundChemical StructureKnown Biological EffectsMechanism of Action (where known)
This compound C₈H₈Cl₂OSPesticide, potential antimicrobial and antifungal properties.The specific mechanism of action is not well-defined in the available literature. As an organochlorine pesticide, it may act as a neurotoxin.[1][2][3]
1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) C₁₃H₈Cl₄N₂OAnti-cancer (melanoma, lung cancer).[4][5][6]Induces apoptosis, causes G0/G1 or G2/M phase cell cycle arrest, inhibits Glutathione S-transferase (GST) activity, and activates the AMPK pathway while inhibiting the Akt signaling pathway.[4][6][7][8]
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) C₉H₅Cl₂NO₂SHepatotoxicity in animal models.[9][10]Its hepatotoxicity is mediated by bioactivation of the thiazolidinedione ring by cytochrome P450 enzymes, particularly CYP3A.[9][11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the studies of COH-SR4 and DCPT are provided below to facilitate reproducibility and further investigation.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound of interest.[13][14][15][16][17]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells with the test compound as required.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cytochrome P450 Inhibition Assay

This in vitro assay determines the potential of a compound to inhibit specific CYP450 enzymes.[20][21][22][23][24]

Materials:

  • Human liver microsomes

  • Specific CYP450 substrate probes

  • NADPH regenerating system

  • Test compound and known inhibitor controls

  • LC-MS/MS for analysis

Procedure:

  • Incubation: Pre-incubate human liver microsomes with the test compound or a known inhibitor at various concentrations.

  • Reaction Initiation: Add a specific CYP450 substrate probe and an NADPH regenerating system to initiate the metabolic reaction.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Analysis: Quantify the formation of the metabolite from the substrate probe using LC-MS/MS.

  • Data Interpretation: A decrease in metabolite formation in the presence of the test compound indicates inhibition of the specific CYP450 enzyme. The IC₅₀ value (concentration causing 50% inhibition) can then be calculated.

Mandatory Visualizations

Signaling Pathway of COH-SR4 in Cancer Cells

COH_SR4_Pathway COH_SR4 COH-SR4 (1,3-bis(3,5-dichlorophenyl) urea) GST GST (Glutathione S-transferase) COH_SR4->GST inhibits Akt Akt COH_SR4->Akt inhibits AMPK AMPK COH_SR4->AMPK activates CellCycle Cell Cycle Progression (G0/G1 or G2/M) Akt->CellCycle promotes AMPK->CellCycle inhibits Apoptosis Apoptosis AMPK->Apoptosis promotes

Caption: Proposed mechanism of action of COH-SR4 in cancer cells.

Experimental Workflow for DCPT-induced Hepatotoxicity Study

DCPT_Hepatotoxicity_Workflow Animal_Model Animal Model (e.g., Fischer 344 Rats) CYP_Modulation CYP450 Modulation (Inhibitors/Inducers) Animal_Model->CYP_Modulation DCPT_Admin DCPT Administration Toxicity_Assessment Toxicity Assessment (24h post-dose) DCPT_Admin->Toxicity_Assessment CYP_Modulation->DCPT_Admin Serum_Analysis Serum ALT Levels Toxicity_Assessment->Serum_Analysis Histopathology Liver Histopathology Toxicity_Assessment->Histopathology

Caption: Workflow for investigating the role of CYP450 in DCPT hepatotoxicity.

Conclusion

This comparative guide highlights the diverse biological activities of compounds containing the 3,5-dichlorophenyl functional group. While the specific mechanism of "this compound" remains to be fully elucidated, the detailed studies on its analogs, COH-SR4 and DCPT, provide valuable insights into potential pathways of action. The anti-cancer activity of COH-SR4, mediated through the induction of apoptosis and cell cycle arrest, and the hepatotoxicity of DCPT, driven by metabolic activation, underscore the profound impact that modifications to the core structure can have on biological outcomes. Further research is warranted to delineate the precise molecular targets of "this compound" to better understand its pesticidal and potential therapeutic or toxicological properties.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichlorophenyl Thioethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3,5-Dichlorophenyl thioethanol (CAS No. 101079-86-1), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Overview

Proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The primary recommended method of disposal is incineration . This process should be conducted in a licensed and regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. It is imperative to comply with all federal, state, and local regulations governing hazardous waste disposal.

Waste material must be disposed of in accordance with national and local regulations.[1] Chemicals should be left in their original containers, and not mixed with other waste.[1] Uncleaned containers should be handled in the same manner as the product itself.[1]

Key Disposal Principles:
  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.

  • Avoid Landfill Disposal: Direct disposal to a landfill is not a suitable method.

  • Professional Disposal: The incineration of this chemical waste must be handled by a licensed hazardous waste disposal company.

  • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the full chemical name.

Quantitative Data and Physical Properties

While specific quantitative limits for disposal are determined by local regulations, the following properties of this compound are important for safe handling and disposal decisions.

PropertyValueSignificance for Disposal
Molecular Formula C₈H₈Cl₂OSIndicates the presence of chlorine and sulfur, which can produce hazardous combustion byproducts (e.g., hydrogen chloride, sulfur oxides) requiring a scrubber during incineration.
Appearance SolidAs a solid, it is less likely to become airborne than a powder, but appropriate respiratory protection should still be used.
Incompatibilities Strong oxidizing agents, strong acids, and basesMust not be mixed with these substances in a waste container to avoid potentially violent reactions.
Hazard Decomposition Products Carbon monoxide, carbon dioxide, hydrogen chloride, oxides of sulfurReinforces the necessity of a properly equipped chemical incinerator for disposal.

Procedural Guidance for Disposal

The following steps outline the general procedure for preparing this compound for disposal by a licensed waste management company.

Step 1: Segregation and Waste Accumulation
  • Designated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container should be in good condition and have a secure lid.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "101079-86-1"

    • The date accumulation started.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 2: Preparation for Incineration

As recommended by safety data sheets, the material should be prepared for incineration by dissolving or mixing it with a combustible solvent.

  • Solvent Selection: Choose a suitable combustible solvent that is compatible with this compound and is acceptable to your institution's waste management provider. Common choices include xylene or toluene.

  • Controlled Dissolution: In a well-ventilated fume hood and while wearing appropriate personal protective equipment (PPE), carefully dissolve the solid this compound in the chosen combustible solvent within the designated waste container.

  • Secure Closure: Securely cap the container after the material is fully dissolved. Do not overfill the container; leave adequate headspace for vapor expansion.

Step 3: Storage and Pickup
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Request Pickup: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Characteristics (Solid, Chlorinated, Organosulfur) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) ppe->segregate container Place in a Labeled, Compatible Hazardous Waste Container segregate->container dissolve Dissolve in a Combustible Solvent (e.g., Xylene) in a Fume Hood container->dissolve seal Securely Seal the Waste Container dissolve->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup incinerate Dispose via Regulated Chemical Incineration with Afterburner and Scrubber pickup->incinerate end End: Compliant Disposal Complete incinerate->end

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.